molecular formula C12H14O3 B598943 7-Methoxy-5-benzofuranpropanol CAS No. 118930-92-0

7-Methoxy-5-benzofuranpropanol

Cat. No.: B598943
CAS No.: 118930-92-0
M. Wt: 206.24 g/mol
InChI Key: PVSYYGYNHFDMLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Hydroxypropyl)-7-methoxybenzofuran is a key chemical scaffold in the synthesis and study of biologically active benzofuran-type neolignans. This compound serves as a versatile precursor for the development of potent anti-inflammatory agents, such as synthetic ailanthoidol derivatives . Research into these compounds has demonstrated significant inhibitory effects on inflammatory mediators in macrophages, including the suppression of nitric oxide (NO) and prostaglandin E2 (PGE2) production, as well as the down-regulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression . The underlying mechanism of action for these anti-inflammatory effects is linked to the modulation of key signaling pathways, including the down-regulation of mitogen-activated protein kinase (MAPK) and activator protein-1 (AP-1) activation . Furthermore, this benzofuran structure is naturally occurring, having been isolated from species such as Zanthoxylum wutaiense , and its synthetic accessibility has been well-established . This makes 5-(3-Hydroxypropyl)-7-methoxybenzofuran a valuable compound for researchers exploring new therapeutic candidates for the prevention and treatment of inflammatory diseases. This product is strictly For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(7-methoxy-1-benzofuran-5-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-14-11-8-9(3-2-5-13)7-10-4-6-15-12(10)11/h4,6-8,13H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSYYGYNHFDMLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)CCCO)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659519
Record name 3-(7-Methoxy-1-benzofuran-5-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118930-92-0
Record name 3-(7-Methoxy-1-benzofuran-5-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Methoxy-5-benzofuranpropanol: A Technical Guide to its Natural Sources, Isolation, and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Methoxy-5-benzofuranpropanol, a benzofuran (B130515) derivative found in medicinal plants. This document details its natural sources, a representative protocol for its isolation and purification, and explores its potential biological activity based on the known functions of structurally related compounds.

Natural Sources

This compound has been identified as a natural constituent in the roots of Lindera strychnifolia and in Zanthoxylum bungeanum Maxim .[1] Lindera strychnifolia, a plant used in traditional medicine, is a known source of various bioactive compounds, including sesquiterpenes and neolignans.[2][3][4] Zanthoxylum bungeanum, commonly known as Sichuan pepper, also has a history of medicinal use and contains a diverse array of chemical constituents.

Isolation and Purification

While a specific, detailed protocol for the isolation of this compound has not been prominently published, a representative methodology can be constructed based on standard phytochemical techniques for isolating benzofuran and neolignan derivatives from plant materials, particularly from Lindera strychnifolia.[2][3][4][5]

Experimental Protocol: Representative Isolation Procedure

This protocol outlines a general workflow for the extraction and chromatographic purification of this compound from the dried roots of Lindera strychnifolia.

2.1.1. Plant Material and Extraction

  • Preparation of Plant Material: Obtain dried roots of Lindera strychnifolia. Grind the roots into a coarse powder to increase the surface area for efficient extraction.

  • Solvent Extraction:

    • Macerate the powdered root material with methanol (B129727) (MeOH) at a 1:10 (w/v) ratio at room temperature for 72 hours.

    • Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

    • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude methanolic extract.

2.1.2. Solvent Partitioning

  • Liquid-Liquid Partitioning: Suspend the crude methanolic extract in a 10% aqueous methanol solution.

  • Perform successive partitioning with solvents of increasing polarity:

    • n-hexane to remove nonpolar constituents like fats and waxes.

    • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) to extract compounds of intermediate polarity, where benzofuran derivatives are likely to be present.

    • Ethyl acetate (B1210297) (EtOAc) to isolate more polar compounds.

  • Concentrate each fraction separately using a rotary evaporator. The CH₂Cl₂/CHCl₃ fraction is expected to be enriched with this compound.

2.1.3. Chromatographic Purification

  • Silica (B1680970) Gel Column Chromatography:

    • Subject the dried CH₂Cl₂/CHCl₃ fraction to column chromatography on a silica gel (70-230 mesh) column.

    • Elute the column with a gradient solvent system, starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:EtOAc from 100:0 to 0:100).

    • Collect fractions of 20-30 mL and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc, 7:3) and visualization under UV light (254 nm and 365 nm).

    • Combine fractions with similar TLC profiles.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Further purify the fractions containing the target compound using preparative HPLC.

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: An isocratic or gradient system of methanol and water or acetonitrile (B52724) and water.

    • Detection: UV detector set at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

    • Collect the peak corresponding to this compound.

2.1.4. Structure Elucidation

  • Confirm the identity and purity of the isolated compound using spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to determine the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Data Presentation

Due to the absence of specific published isolation studies for this compound, quantitative data on yield and purity from natural sources is not available. The following table is presented as a template for researchers to populate upon successful isolation.

ParameterValueMethod of Determination
Yield (%) -Gravimetric analysis
Purity (%) -HPLC, qNMR

Biological Activity and Signaling Pathways

While the specific biological activities of this compound are not extensively documented, numerous studies have demonstrated that benzofuran derivatives possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[6][7][8][9]

A significant body of research indicates that many benzofuran derivatives exert their anti-inflammatory effects by modulating key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11][12][13] These pathways are critical regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS.

Postulated Anti-Inflammatory Signaling Pathway

Based on the activity of related benzofuran compounds, it is hypothesized that this compound may inhibit inflammatory responses by targeting the NF-κB and MAPK signaling cascades.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activation IKK IKK Complex TLR4->IKK MAPK_pathway MAPK Cascade (ERK, p38, JNK) TLR4->MAPK_pathway IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_n->Gene Benzofuran 7-Methoxy-5- benzofuranpropanol (Hypothesized) Benzofuran->IKK Inhibition Benzofuran->MAPK_pathway Inhibition

Caption: Hypothesized anti-inflammatory action via NF-κB and MAPK pathway inhibition.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical workflow for the isolation and characterization of this compound and the decision-making process for its biological evaluation.

G start Dried Roots of Lindera strychnifolia extraction Methanolic Extraction start->extraction partition Solvent Partitioning (n-hexane, CH₂Cl₂, EtOAc) extraction->partition column_chrom Silica Gel Column Chromatography partition->column_chrom CH₂Cl₂ Fraction fractions Collect & Combine Fractions (TLC Monitoring) column_chrom->fractions hplc Preparative HPLC fractions->hplc pure_compound Isolated 7-Methoxy-5- benzofuranpropanol hplc->pure_compound structure Structural Elucidation (NMR, MS) pure_compound->structure

Caption: General workflow for the isolation and purification of this compound.

Conclusion

This compound is a naturally occurring compound with potential for further investigation, particularly in the area of anti-inflammatory drug discovery. This guide provides a foundational framework for its isolation and suggests a plausible mechanism of action based on current knowledge of related benzofuran derivatives. Further research is warranted to develop a specific and optimized isolation protocol, quantify its presence in natural sources, and definitively elucidate its biological activities and mechanisms of action.

References

An In-depth Technical Guide to 7-Methoxy-5-benzofuranpropanol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-5-benzofuranpropanol is a naturally occurring benzofuran (B130515) derivative found in the roots of Lindera strychnifolia and has also been identified in Zanthoxylum bungeanum.[1] This technical guide provides a comprehensive overview of its chemical properties, structural features, and currently available data. While specific experimental protocols for its synthesis and detailed biological activities remain to be fully elucidated in publicly accessible literature, this document consolidates the existing knowledge to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Properties and Structure

This compound, with the systematic IUPAC name 3-(7-methoxybenzofuran-5-yl)propan-1-ol, is characterized by a benzofuran core substituted with a methoxy (B1213986) group at the 7-position and a propanol (B110389) side chain at the 5-position.

Chemical Structure

The chemical structure of this compound consists of a bicyclic system where a furan (B31954) ring is fused to a benzene (B151609) ring. The key functional groups are a methoxy ether, a hydroxyl group, and the aromatic benzofuran ring system.

Molecular Formula: C₁₂H₁₄O₃

Molecular Weight: 206.24 g/mol

CAS Number: 118930-92-0

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₂H₁₄O₃MedchemExpress[1]
Molecular Weight206.24 g/mol MedchemExpress[1]
CAS Number118930-92-0MedchemExpress[1]
Melting PointNot available
Boiling PointNot available
SolubilityNot available

Spectroscopic Data

Comprehensive NMR, IR, and mass spectrometry data for this compound are not explicitly detailed in currently indexed scientific literature. Researchers undertaking the isolation or synthesis of this compound would need to perform these analyses for structural confirmation.

Experimental Protocols

Isolation from Natural Sources

This compound is a natural product that can be isolated from the roots of Lindera strychnifolia.[1] A general workflow for the isolation of compounds from this plant involves bioassay-guided fractionation.

A typical isolation protocol would involve the following steps:

  • Extraction: The dried and powdered roots of Lindera strychnifolia are extracted with a suitable solvent, such as ethanol (B145695) or methanol.

  • Fractionation: The crude extract is then subjected to fractionation using techniques like liquid-liquid partitioning with solvents of varying polarity (e.g., n-hexane, ethyl acetate, butanol).

  • Chromatography: The active fractions are further purified using various chromatographic methods, including centrifugal partition chromatography (CPC) followed by preparative high-performance liquid chromatography (HPLC).[2][3][4]

The following diagram illustrates a generalized workflow for the isolation of natural products.

experimental_workflow plant_material Dried Plant Material (e.g., Lindera strychnifolia roots) extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Fractionation (e.g., Liquid-Liquid Partitioning) crude_extract->fractionation active_fraction Active Fraction fractionation->active_fraction chromatography Chromatographic Purification (e.g., CPC, HPLC) active_fraction->chromatography pure_compound Pure 7-Methoxy-5- benzofuranpropanol chromatography->pure_compound

Generalized workflow for natural product isolation.
Chemical Synthesis

Specific protocols for the total synthesis of this compound are not currently described in the literature. However, the synthesis of analogous benzofuran derivatives often involves the construction of the benzofuran core followed by the introduction or modification of side chains.

Biological Activity and Signaling Pathways

The biological activity and mechanism of action of this compound have not been extensively studied. However, the plant sources from which it is isolated, Lindera strychnifolia and Zanthoxylum bungeanum, are known to possess a wide range of pharmacological properties.

Extracts from Zanthoxylum bungeanum have demonstrated anti-inflammatory, analgesic, antioxidant, anti-tumor, antibacterial, and antifungal effects.[5][6] The diverse biological activities of this plant are attributed to its rich phytochemical composition, which includes alkaloids, terpenoids, flavonoids, and other phenolic compounds.[6][7] Polyphenols from Zanthoxylum bungeanum have been shown to exert anti-inflammatory effects by modulating signaling pathways such as NF-κB, p38-MAPK, and Nrf2/HO-1.[8]

Studies on Lindera strychnifolia have revealed the presence of sesquiterpenes and other compounds with cytotoxic and antibacterial activities.[9][10] Some compounds isolated from this plant have been shown to induce the antioxidant response element (ARE) signaling pathway.[2][4]

Given that this compound is a phenolic compound, it may contribute to the antioxidant and anti-inflammatory properties of the plant extracts. However, specific studies are required to confirm its biological effects and elucidate the signaling pathways involved.

The following diagram depicts a potential, generalized signaling pathway that benzofuran derivatives might influence based on the activities of related compounds.

signaling_pathway cluster_nucleus Nucleus compound 7-Methoxy-5- benzofuranpropanol receptor Cellular Target (Receptor/Enzyme) compound->receptor Interaction cell_membrane Cell Membrane downstream_signaling Downstream Signaling Cascades (e.g., MAPK, NF-κB) receptor->downstream_signaling Activation/ Inhibition transcription_factors Transcription Factors (e.g., AP-1, NF-κB) downstream_signaling->transcription_factors nucleus Nucleus gene_expression Gene Expression (e.g., Inflammatory Cytokines) transcription_factors->gene_expression biological_response Biological Response (e.g., Anti-inflammatory Effect) gene_expression->biological_response

Hypothetical signaling pathway for benzofurans.

Conclusion and Future Directions

This compound is a natural product with a well-defined chemical structure. However, there is a significant gap in the scientific literature regarding its physicochemical properties, spectroscopic data, synthetic protocols, and biological activities. Future research should focus on the total synthesis of this compound to enable more detailed biological evaluation. Investigations into its potential pharmacological effects, particularly its antioxidant, anti-inflammatory, and cytotoxic properties, are warranted. Elucidating its mechanism of action and identifying its cellular targets and signaling pathways will be crucial for determining its potential as a therapeutic agent.

References

7-Methoxy-5-benzofuranpropanol: A Technical Overview of Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-5-benzofuranpropanol is a naturally occurring compound isolated from the roots of Lindera strychnifolia.[1][2][3] As a member of the benzofuran (B130515) class of molecules, it holds potential for various biological activities, a premise supported by extensive research into structurally related compounds. This technical guide consolidates the available information on the biological activities of molecules closely related to this compound, offering insights into its potential pharmacological profile. Due to the limited direct research on this specific molecule, this document leverages data from a structurally analogous ailanthoidol (B1236983) derivative and the broader benzofuran chemical family to project potential mechanisms of action, quantitative biological effects, and relevant experimental methodologies.

I. Potential Biological Activities and Mechanism of Action

While direct studies on this compound are not extensively available in peer-reviewed literature, research on a closely related compound, 2-(4-Hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran , provides significant insights into its potential anti-inflammatory properties.[4] This structural analog has been shown to exert its anti-inflammatory effects through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4]

Specifically, the anti-inflammatory mechanism involves the inhibition of lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[4] This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4] Furthermore, the compound has been observed to inhibit the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[4] The underlying molecular mechanism is linked to the suppression of Activator Protein-1 (AP-1) activation, while not affecting the NF-κB pathway.[4]

The broader class of benzofuran derivatives has been reported to exhibit a wide range of biological activities, including:

  • Antioxidant Activity: Many benzofuran derivatives are known to be potent antioxidants.[5]

  • Anticancer Activity: Certain benzofuran-based compounds have demonstrated cytotoxic effects against various cancer cell lines.[6][7] For instance, some derivatives act as tubulin polymerization inhibitors, leading to antiproliferative and tumor vascular disrupting properties.[8][9]

  • Antimicrobial Activity: Antibacterial and antifungal properties have also been reported for some synthetic benzofuran derivatives.[10][11]

Given its structural features, it is plausible that this compound may share some of these biological activities.

II. Quantitative Data

Direct quantitative data for the biological activity of this compound is not currently available in the public domain. However, the following table summarizes the quantitative data for the structurally similar ailanthoidol derivative, 2-(4-Hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran .[4]

CompoundAssayCell LineParameterValue
2-(4-Hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuranNitric Oxide (NO) ReleaseRAW 264.7IC50Lowest among 6 tested derivatives
2-(4-Hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuranIL-1β Production Inhibition (at 10 µM)RAW 264.7% Inhibition51.5 ± 12.5%
2-(4-Hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuranIL-6 Production Inhibition (at 10 µM)RAW 264.7% Inhibition83.8 ± 1.6%

III. Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of the related ailanthoidol derivative, which can serve as a template for investigating the biological activity of this compound.[4]

A. Cell Culture and Viability Assay
  • Cell Line: Murine macrophage RAW 264.7 cells.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere.

  • Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates, treated with the test compound for a specified duration, and then incubated with MTT solution. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

B. Nitric Oxide (NO) Production Assay
  • Procedure: RAW 264.7 cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent system. An equal volume of supernatant and Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed, and the absorbance is read at 540 nm.

C. Pro-inflammatory Cytokine Measurement (ELISA)
  • Procedure: RAW 264.7 cells are treated as described for the NO production assay.

  • Measurement: The levels of IL-1β and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

D. Western Blot Analysis for Protein Expression
  • Procedure: Cells are lysed, and protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and phosphorylated forms of MAPK pathway proteins (e.g., p-ERK, p-JNK, p-p38). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

IV. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed anti-inflammatory signaling pathway and a general experimental workflow for assessing the biological activity of compounds like this compound.

G Proposed Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway AP1 AP-1 MAPK_pathway->AP1 iNOS_COX2 iNOS & COX-2 Expression AP1->iNOS_COX2 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) AP1->Pro_inflammatory_Cytokines Inflammation Inflammation iNOS_COX2->Inflammation Pro_inflammatory_Cytokines->Inflammation Benzofuranpropanol 7-Methoxy-5- benzofuranpropanol (Proposed) Benzofuranpropanol->MAPK_pathway Inhibition

Caption: Proposed inhibition of the MAPK signaling pathway.

G Experimental Workflow for Bioactivity Screening cluster_0 In Vitro Assays cluster_1 Data Analysis Cell_Culture Cell Culture (e.g., RAW 264.7) Compound_Treatment Treatment with This compound Cell_Culture->Compound_Treatment Cytotoxicity Cytotoxicity Assay (MTT) Compound_Treatment->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (NO, ELISA) Compound_Treatment->Anti_inflammatory Mechanism Mechanism of Action (Western Blot) Anti_inflammatory->Mechanism Quantitative Quantitative Analysis (IC50 values) Anti_inflammatory->Quantitative Signaling Signaling Pathway Elucidation Mechanism->Signaling

Caption: General workflow for in vitro bioactivity screening.

While direct experimental evidence for the biological activities of this compound is limited, the available data on structurally related benzofuran derivatives, particularly the anti-inflammatory properties of a close analog, provide a strong foundation for future research. The methodologies and potential mechanisms of action outlined in this guide offer a comprehensive framework for scientists and drug development professionals to investigate the therapeutic potential of this natural product. Further studies are warranted to elucidate the specific biological profile of this compound and to validate the promising activities suggested by its chemical class.

References

Unraveling the Potential of 7-Methoxy-5-benzofuranpropanol: A Technical Guide to its Hypothesized Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

7-Methoxy-5-benzofuranpropanol, a natural compound isolated from the roots of Lindera strychnifolia, presents a compelling case for further pharmacological investigation. While direct, in-depth studies on its specific mechanism of action are not yet available in public literature, a comprehensive analysis of its botanical origin and chemical class provides a strong foundation for hypothesizing its biological activities. This technical guide synthesizes the current, albeit limited, knowledge of this compound and extrapolates a potential mechanism of action based on the well-documented bioactivities of Lindera strychnifolia extracts and the broader family of benzofuran (B130515) derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically-grounded starting point for future research endeavors.

Introduction to this compound

This compound, also known by its synonym 5-(3-Hydroxypropyl)-7-methoxybenzofuran and CAS number 118930-92-0, is a chalcone-related product found in the roots of the medicinal plant Lindera strychnifolia.[1] Its chemical structure features a benzofuran core, a class of heterocyclic compounds known for a wide array of pharmacological properties.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 3-(7-methoxy-1-benzofuran-5-yl)propan-1-ol
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
CAS Number 118930-92-0
Natural Source Roots of Lindera strychnifolia

Biological Context: The Pharmacological Profile of Lindera strychnifolia

The therapeutic potential of this compound can be inferred from the diverse biological activities of its source, Lindera strychnifolia. This plant has a long history of use in traditional Asian medicine for treating a variety of ailments. Modern scientific studies have begun to validate these traditional uses, revealing a range of pharmacological effects.

Extracts from Lindera strychnifolia have demonstrated significant cytotoxic and apoptotic effects against various human cancer cell lines, suggesting the presence of potent anti-cancer compounds.[2][3][4] Furthermore, the plant exhibits notable anti-inflammatory and antioxidant properties.[5] Studies have also indicated its potential in cardiovascular health, with root extracts shown to reduce blood pressure and decrease sympathetic nerve activity in spontaneously hypertensive rats.[6] Additionally, extracts have been explored for applications in dermatology, particularly in promoting hair growth and modulating the scalp microbiome.

These diverse activities are attributed to the complex mixture of bioactive compounds within the plant, including terpenes, polyphenols, and benzofuran derivatives like this compound.

The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry

The benzofuran nucleus is a well-established "privileged structure" in drug discovery, meaning it is a molecular framework that is able to bind to multiple biological targets with high affinity. This versatility has led to the development of numerous benzofuran derivatives with a wide spectrum of pharmacological activities.

Table 2: Pharmacological Activities of Benzofuran Derivatives

ActivityExample Mechanism
Antitumor Inhibition of tubulin polymerization, protein kinase inhibition.
Antibacterial/Antifungal Disruption of microbial cell membranes or essential enzymes.
Anti-inflammatory Inhibition of pro-inflammatory enzymes and signaling pathways.
Antioxidant Scavenging of free radicals and modulation of oxidative stress pathways.

Hypothesized Mechanism of Action of this compound

Given the absence of direct experimental data, a hypothetical mechanism of action for this compound can be constructed based on the activities of its parent plant and its chemical class. It is plausible that this compound contributes to the observed cytotoxic, anti-inflammatory, and antioxidant properties of Lindera strychnifolia extracts.

The benzofuran core suggests potential interactions with key cellular signaling pathways. For instance, many benzofuran derivatives exert their effects by modulating the activity of protein kinases, which are crucial regulators of numerous cellular processes, including proliferation, differentiation, and apoptosis. Inhibition of specific kinases involved in inflammatory or cancer-related pathways is a common mechanism for this class of compounds.

Another potential mechanism is the induction of apoptosis in cancer cells. This could occur through the intrinsic or extrinsic apoptotic pathways, possibly initiated by cellular stress induced by the compound.

Below is a diagram illustrating a potential signaling pathway that this compound might modulate, based on the known activities of related compounds.

hypothesized_pathway cluster_stimulus External Stimulus (e.g., Inflammatory Signal) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPKs) Receptor->Kinase_Cascade NFkB_Inhibitor IκB Kinase_Cascade->NFkB_Inhibitor phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB releases NFkB_Active Active NF-κB NFkB->NFkB_Active translocates Gene_Expression Pro-inflammatory Gene Expression NFkB_Active->Gene_Expression induces 7_Methoxy_5_benzofuranpropanol This compound 7_Methoxy_5_benzofuranpropanol->Kinase_Cascade Inhibition? 7_Methoxy_5_benzofuranpropanol->NFkB_Inhibitor Inhibition of degradation?

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Suggested Experimental Protocols for Elucidating the Mechanism of Action

To validate the hypothesized mechanism of action and fully characterize the pharmacological profile of this compound, a systematic experimental approach is required. The following outlines a potential workflow for researchers.

In Vitro Assays
  • Enzyme Inhibition Assays: Screen the compound against a panel of protein kinases known to be involved in cancer and inflammation (e.g., MAP kinases, PI3K, Akt). Determine IC50 values to quantify inhibitory potency.

  • Antioxidant Capacity Assays: Utilize assays such as DPPH, ABTS, and ORAC to measure the free radical scavenging activity of the compound.

  • Tubulin Polymerization Assay: To investigate potential effects on the cytoskeleton, assess the ability of the compound to inhibit the polymerization of tubulin in vitro.

Cell-Based Assays
  • Cytotoxicity Assays: Determine the cytotoxic effects of the compound on various cancer cell lines and normal cell lines using assays such as MTT, XTT, or CellTiter-Glo. Calculate IC50 values.

  • Apoptosis Assays: Investigate the induction of apoptosis using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, and Western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins).

  • Cell Cycle Analysis: Use flow cytometry to determine if the compound causes cell cycle arrest at specific phases.

  • Western Blotting: Analyze the phosphorylation status and expression levels of key proteins in relevant signaling pathways (e.g., NF-κB, MAPK, Akt pathways) in response to treatment with the compound.

  • Reporter Gene Assays: Employ cell lines with reporter genes (e.g., luciferase) under the control of specific transcription factors (e.g., NF-κB, AP-1) to measure the effect of the compound on their activity.

experimental_workflow Compound_Isolation Isolation and Purification of This compound In_Vitro_Screening In Vitro Screening (Enzyme Assays, Antioxidant Assays) Compound_Isolation->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays (Cytotoxicity, Apoptosis, Cell Cycle) In_Vitro_Screening->Cell_Based_Assays Pathway_Analysis Signaling Pathway Analysis (Western Blot, Reporter Assays) Cell_Based_Assays->Pathway_Analysis Target_Identification Target Identification and Validation Pathway_Analysis->Target_Identification In_Vivo_Studies In Vivo Animal Models Target_Identification->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: Experimental workflow for mechanism of action elucidation.

Conclusion and Future Directions

This compound is a natural product with significant, yet largely unexplored, therapeutic potential. While direct evidence for its mechanism of action is currently lacking, its chemical nature as a benzofuran derivative and its origin from the medicinally active plant Lindera strychnifolia provide a strong rationale for its investigation as a potential anti-inflammatory, anti-cancer, or antioxidant agent. The proposed mechanisms and experimental workflows in this guide offer a roadmap for future research to unlock the full pharmacological profile of this promising compound. Further studies are crucial to isolate and test this compound in a variety of biological assays to confirm its activities and elucidate its precise molecular targets. Such research could pave the way for the development of new therapeutic agents based on this natural product scaffold.

References

A Technical Guide to the Antioxidant Properties of 7-Methoxy-5-benzofuranpropanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-5-benzofuranpropanol, a natural product isolated from Lindera strychnifolia, belongs to the benzofuran (B130515) class of heterocyclic compounds, a group known for a wide range of biological activities, including antioxidant effects. While direct quantitative data on the antioxidant capacity of this compound is not extensively available in current scientific literature, this technical guide provides a comprehensive framework for its potential antioxidant properties. This document outlines detailed experimental protocols for evaluating its efficacy, presents comparative data from structurally related benzofuran derivatives and standard antioxidants, and discusses the potential mechanisms of action. This guide is intended to serve as a valuable resource for researchers and professionals in drug development who are interested in the antioxidant potential of this and similar compounds.

Introduction

Benzofuran derivatives are a significant class of naturally occurring compounds that have garnered considerable attention for their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antioxidant properties.[1][2] The antioxidant potential of these compounds is often attributed to their ability to scavenge free radicals and modulate cellular oxidative stress pathways. This compound, a specific benzofuran derivative, has been identified as a natural product.[3] However, a thorough investigation into its antioxidant properties has yet to be extensively reported.

This whitepaper aims to bridge this knowledge gap by providing a detailed technical overview of the methodologies required to assess the antioxidant potential of this compound. Furthermore, by presenting data from analogous compounds and established antioxidants, we offer a predictive context for its potential efficacy.

Chemical Structure and Potential for Antioxidant Activity

The chemical structure of this compound suggests its potential to act as an antioxidant. The presence of a benzofuran ring system and a methoxy (B1213986) group can influence its electron-donating capacity, a key feature of many phenolic and aromatic antioxidants. The propanol (B110389) side chain may also affect its solubility and interaction with cellular membranes. The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from a hydroxyl group to neutralize free radicals, a process known as hydrogen atom transfer (HAT).

Comparative Antioxidant Activity: Reference Compounds

In the absence of specific data for this compound, a comparative analysis with well-established antioxidants is crucial for contextualizing its potential activity. The following table summarizes the 50% inhibitory concentration (IC50) values for common reference antioxidants in widely used in vitro assays. A lower IC50 value indicates a higher antioxidant activity.

Compound Antioxidant Assay IC50 (µg/mL) IC50 (µM)
Trolox DPPH3.7715.06
ABTS2.9311.71
Ascorbic Acid (Vitamin C) DPPH4.8227.37
Butylated Hydroxytoluene (BHT) DPPH171.7779.2

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here are representative values.

Detailed Experimental Protocols

To facilitate the investigation of this compound's antioxidant properties, this section provides detailed protocols for key in vitro and cell-based assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, which is measured spectrophotometrically.

  • Reagents and Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

    • Test compound (this compound)

    • Reference antioxidant (e.g., Trolox, Ascorbic Acid)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

    • Prepare a series of dilutions of the test compound and reference antioxidant in the same solvent.

    • In a 96-well plate, add a specific volume of the test/reference compound solutions to the wells.

    • Add an equal volume of the DPPH solution to each well.

    • Include a control well containing only the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is another common method to determine the radical scavenging activity of compounds.

  • Principle: The pre-formed ABTS radical cation (ABTS•+) is blue-green. In the presence of an antioxidant, the radical is neutralized, leading to a loss of color that is measured spectrophotometrically.

  • Reagents and Materials:

    • ABTS diammonium salt

    • Potassium persulfate

    • Phosphate buffered saline (PBS) or ethanol

    • Test compound

    • Reference antioxidant

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a 7 mM stock solution of ABTS in water.

    • Prepare a 2.45 mM stock solution of potassium persulfate in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

    • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test compound and reference antioxidant.

    • In a 96-well plate, add a small volume of the test/reference compound solutions to the wells.

    • Add a larger volume of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for a defined time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined from the dose-response curve.

Lipid Peroxidation Inhibition Assay (TBARS Assay)

This assay assesses the ability of a compound to inhibit the peroxidation of lipids, a key process in cellular damage.

  • Principle: Lipid peroxidation produces malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to form a colored complex that can be measured spectrophotometrically.

  • Reagents and Materials:

    • Lipid source (e.g., linoleic acid emulsion, rat liver microsomes)

    • Free radical initiator (e.g., AAPH, FeSO4/ascorbate)

    • Thiobarbituric acid (TBA)

    • Trichloroacetic acid (TCA)

    • Test compound

    • Reference antioxidant

    • Water bath

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing the lipid source, a buffer, and the test compound or reference antioxidant at various concentrations.

    • Initiate lipid peroxidation by adding the free radical initiator.

    • Incubate the mixture at 37°C for a specific time (e.g., 1 hour).

    • Stop the reaction by adding a solution of TCA.

    • Add the TBA reagent and heat the mixture in a boiling water bath for a set time (e.g., 20 minutes) to develop the color.

    • Cool the samples and centrifuge to remove any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

  • Calculation: The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of a control without the antioxidant. The IC50 value is then determined.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant activity, accounting for cell uptake and metabolism.

  • Principle: A fluorescent probe (DCFH-DA) is taken up by cells. In the presence of reactive oxygen species (ROS), it is oxidized to a fluorescent compound (DCF). Antioxidants can prevent this oxidation.

  • Reagents and Materials:

    • Human hepatocarcinoma (HepG2) cells or other suitable cell line

    • Cell culture medium

    • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

    • Peroxyl radical initiator (e.g., AAPH)

    • Test compound

    • Reference antioxidant (e.g., Quercetin)

    • 96-well black microplate (for fluorescence)

    • Fluorescence microplate reader

  • Procedure:

    • Seed HepG2 cells in a 96-well black microplate and grow to confluence.

    • Wash the cells with a suitable buffer.

    • Treat the cells with the test compound or reference antioxidant at various concentrations for a specific time (e.g., 1 hour).

    • Add the DCFH-DA probe to the cells and incubate.

    • Wash the cells to remove the excess probe.

    • Add the AAPH radical initiator to induce oxidative stress.

    • Measure the fluorescence intensity at regular intervals over a period of time (e.g., 1 hour) using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).

  • Calculation: The antioxidant activity is determined by calculating the area under the fluorescence curve. The CAA value is typically expressed as quercetin (B1663063) equivalents.

Potential Mechanisms of Antioxidant Action

The antioxidant activity of phenolic compounds like this compound can be attributed to several mechanisms:

  • Free Radical Scavenging: As detailed in the assays above, the primary mechanism is likely the donation of a hydrogen atom or an electron to neutralize free radicals, thereby terminating damaging chain reactions.[4]

  • Metal Chelation: Some phenolic compounds can chelate transition metal ions like iron and copper, which are known to catalyze the formation of reactive oxygen species.

  • Modulation of Cellular Signaling Pathways: Antioxidants can also exert their effects by influencing endogenous antioxidant defense systems. A key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway .[5][6]

    • Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.

    • In the presence of oxidative stress or certain antioxidants, Nrf2 is released from Keap1 and translocates to the nucleus.

    • In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription.

    • These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).

Visualizations

Experimental Workflow Diagrams

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH Solution (0.1 mM in Methanol) C Add DPPH and Test Compound to 96-well Plate A->C B Prepare Serial Dilutions of This compound B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 Value E->F

Caption: Workflow for the DPPH Radical Scavenging Assay.

TBARS_Assay_Workflow cluster_incubation Lipid Peroxidation Induction cluster_reaction Color Development cluster_analysis Quantification A Prepare Reaction Mixture: Lipid Source + Test Compound B Initiate Peroxidation (e.g., FeSO4/Ascorbate) A->B C Incubate at 37°C B->C D Stop Reaction with TCA C->D E Add TBA Reagent D->E F Heat in Boiling Water Bath E->F G Measure Absorbance at 532 nm F->G H Determine Inhibition of Lipid Peroxidation G->H

Caption: Workflow for the TBARS Lipid Peroxidation Assay.

Signaling Pathway Diagram

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Antioxidant This compound (Hypothesized) Antioxidant->Keap1_Nrf2 may induce dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome targets Nrf2 for Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Maf Maf Maf->ARE Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates

Caption: The Nrf2-ARE Antioxidant Response Pathway.

Conclusion and Future Directions

While this compound remains a compound with underexplored antioxidant potential, its chemical structure, belonging to the bioactive benzofuran family, strongly suggests that it warrants further investigation. This technical guide provides the necessary framework for such an exploration, detailing the established methodologies for assessing antioxidant efficacy both in vitro and in a cellular context.

Future research should focus on the synthesis or isolation of sufficient quantities of this compound to perform the assays described herein. A comprehensive evaluation of its free radical scavenging activity, ability to inhibit lipid peroxidation, and its effects on cellular antioxidant pathways such as the Nrf2-ARE system will provide a definitive understanding of its potential as a novel antioxidant agent. Such studies will be invaluable for the fields of natural product chemistry, pharmacology, and drug development.

References

Spectroscopic Data for 7-Methoxy-5-benzofuranpropanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 7-Methoxy-5-benzofuranpropanol. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data based on the analysis of its structural components and comparison with similar benzofuran (B130515) derivatives. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, characteristic IR absorptions, and major mass spectrometry fragmentation patterns for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5d1HH-2
~6.9s1HH-4
~6.8d1HH-6
~6.7d1HH-3
~4.0s3H-OCH₃
~3.7t2H-CH₂-OH
~2.8t2HAr-CH₂-
~1.9p2H-CH₂-CH₂-CH₂-
~1.6br s1H-OH

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~155C-7a
~148C-7
~145C-2
~130C-5
~128C-3a
~112C-6
~105C-3
~100C-4
~62-CH₂-OH
~56-OCH₃
~35-CH₂-CH₂-CH₂-
~32Ar-CH₂-
Infrared (IR) Spectroscopy Data

Table 3: Predicted Characteristic IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Broad, StrongO-H stretch (alcohol)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
1620-1600MediumAromatic C=C stretch
1480-1450MediumAromatic C=C stretch
1280-1200StrongAryl ether C-O stretch
1150-1050StrongAlcohol C-O stretch
850-750StrongAromatic C-H out-of-plane bend
Mass Spectrometry (MS) Data

Table 4: Predicted Major Mass Fragments for this compound (Electron Ionization)

m/zProposed Fragment
206[M]⁺ (Molecular Ion)
175[M - CH₂OH]⁺
161[M - C₂H₅O]⁺
147[M - C₃H₇O]⁺
131[Benzofuran core fragment]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for benzofuran derivatives and should be optimized for the specific instrumentation used.

NMR Spectroscopy
  • Sample Preparation:

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum at room temperature.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 16-64

  • ¹³C NMR Acquisition:

    • Use the same sample and spectrometer.

    • Employ a proton-decoupled pulse sequence.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024-4096

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • FTIR-ATR Spectrum Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typical parameters:

      • Spectral range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of scans: 16-32

Mass Spectrometry (MS)
  • Sample Introduction (Electron Ionization - EI):

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

    • Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

  • EI-MS Spectrum Acquisition:

    • Use a mass spectrometer with an electron ionization source.

    • Typical parameters:

      • Ionization energy: 70 eV

      • Source temperature: 200-250 °C

      • Mass range: m/z 40-500

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the predicted fragmentation pathway for this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolve in Solvent Sample->Dissolution IR IR Spectroscopy (FTIR-ATR) Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (EI-MS) Dissolution->MS ProcessNMR Process NMR Data NMR->ProcessNMR ProcessIR Process IR Data IR->ProcessIR ProcessMS Process MS Data MS->ProcessMS Structure Structural Elucidation ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

General workflow for spectroscopic analysis.

Fragmentation_Pathway M [M]⁺ m/z = 206 F1 [M - CH₂OH]⁺ m/z = 175 M->F1 - CH₂OH F2 [M - C₂H₅O]⁺ m/z = 161 M->F2 - C₂H₅O F3 [M - C₃H₇O]⁺ m/z = 147 M->F3 - C₃H₇O

Predicted major fragmentation pathways in EI-MS.

Methodological & Application

In Vitro Experimental Protocols for 7-Methoxy-5-benzofuranpropanol: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-5-benzofuranpropanol, a natural product isolated from the roots of Lindera strychnifolia, is a member of the benzofuran (B130515) class of compounds. While benzofuran derivatives, as a broad class, have attracted scientific interest for their potential biological activities, there is currently a notable lack of publicly available in vitro experimental data, detailed protocols, and established signaling pathways specifically for this compound.

This document aims to provide a foundational understanding of the types of in vitro assays that could be employed to characterize the biological activity of this compound, based on general practices in drug discovery and the study of related compounds. However, it is crucial to note that the following protocols are general templates and have not been specifically validated for this compound due to the absence of published research.

General Methodologies for In Vitro Characterization

Should a researcher wish to investigate the in vitro effects of this compound, a logical starting point would involve a series of assays to determine its cytotoxic potential, followed by more specific functional and mechanistic studies.

Cytotoxicity and Cell Viability Assays

A primary step in characterizing a novel compound is to determine its effect on cell viability. This helps establish a therapeutic window and appropriate concentration ranges for subsequent experiments.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells (e.g., a relevant cancer cell line or a normal cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute in cell culture medium. The final DMSO concentration should be kept below 0.5%. Add the compound dilutions to the cells and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting cell viability against the log of the compound concentration.

Table 1: Hypothetical Quantitative Data for Cytotoxicity Assay

Cell LineTime PointIC50 Value (µM)
Example Cancer Cell Line A48 hoursData Not Available
Example Normal Cell Line B48 hoursData Not Available

Note: This table is for illustrative purposes only, as no experimental data for this compound is currently available.

Potential Signaling Pathway Investigations

Based on the activities of other benzofuran derivatives, one might hypothesize that this compound could modulate various signaling pathways involved in cellular processes like inflammation, proliferation, or apoptosis.

Workflow for Investigating a Hypothetical Signaling Pathway

Caption: A generalized workflow for the in vitro investigation of a novel compound.

Conclusion

The study of this compound is in its infancy, with a significant gap in the scientific literature regarding its in vitro biological effects. The protocols and conceptual frameworks presented here are intended to serve as a guide for researchers interested in exploring the potential of this natural product. Future experimental work is required to elucidate its mechanism of action, identify potential therapeutic targets, and establish a comprehensive profile of its in vitro activities. As new research emerges, these application notes and protocols will need to be updated to reflect the specific experimental findings.

Application Note: Quantitative Analysis of 7-Methoxy-5-benzofuranpropanol using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 7-Methoxy-5-benzofuranpropanol. The described protocol is suitable for the analysis of this compound in various matrices, offering high sensitivity, accuracy, and precision. This document provides comprehensive experimental protocols, data presentation, and workflow visualizations to aid in the seamless adoption of this method in a laboratory setting.

Introduction

This compound is a benzofuran (B130515) derivative of interest in pharmaceutical and chemical research. A reliable analytical method is crucial for its accurate quantification in research and development, quality control, and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such compounds due to its specificity, sensitivity, and reproducibility. This application note presents a detailed, step-by-step protocol for the quantification of this compound.

Experimental

Instrumentation, Reagents, and Materials
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade or ultrapure

    • Methanol (MeOH), HPLC grade

    • Formic acid, analytical grade

  • Reference Standard: this compound (purity > 98%).

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
HPLC System Quaternary Gradient HPLC System
Column C18 Reversed-Phase Column (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 60% A, 40% B (Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 285 nm
Run Time 10 minutes

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the stock standard solution with the mobile phase to achieve concentrations in the range of 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a known volume of methanol. Sonication may be utilized to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation Summary

The performance of this HPLC method was evaluated for linearity, precision, and accuracy. The results are summarized in the tables below.

Linearity
Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,500
50759,900
1001,521,000
Correlation Coefficient (R²) 0.9998
Linear Regression Equation y = 15200x + 345
Precision
Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6, 3 days)
101.21.8
500.81.3
1000.61.1
Accuracy (Recovery)
Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
109.999.0
5050.4100.8
10098.798.7

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_hplc 2. Analysis cluster_data 3. Data Handling prep Sample Preparation weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject hplc_analysis HPLC Analysis separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (285 nm) separate->detect integrate Peak Integration detect->integrate data_processing Data Processing quantify Quantification (External Standard) integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the HPLC analysis of this compound.

validation_pathway method_dev Method Development specificity Specificity method_dev->specificity linearity Linearity & Range method_dev->linearity precision Precision (Repeatability & Intermediate) method_dev->precision accuracy Accuracy method_dev->accuracy lod_loq LOD & LOQ method_dev->lod_loq robustness Robustness method_dev->robustness validated_method Validated Method specificity->validated_method linearity->validated_method precision->validated_method accuracy->validated_method lod_loq->validated_method robustness->validated_method

Caption: Logical relationship of method validation parameters.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The method is accurate, precise, and linear over a practical concentration range. The detailed protocols and validation data presented herein should facilitate the implementation of this method for routine analysis in a variety of laboratory settings.

Application Note: Quantitative Analysis of 7-Methoxy-5-benzofuranpropanol in Human Plasma and Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 7-Methoxy-5-benzofuranpropanol in human plasma and urine. The methodology utilizes a simple protein precipitation for plasma samples and a dilute-and-inject approach for urine samples, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring the precise quantification of this compound in biological matrices.

Introduction

This compound is a benzofuran (B130515) derivative of interest in pharmaceutical and natural product research. Accurate and reliable quantification of this analyte in biological fluids is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the ideal platform for bioanalytical applications.[1] This application note provides a comprehensive protocol for the extraction, separation, and detection of this compound in human plasma and urine, along with performance characteristics of the method.

Experimental

Sample Preparation

Human Plasma:

A protein precipitation method is employed for the extraction of this compound from human plasma.[2]

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 90:10 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Human Urine:

A simple dilution method is used for the preparation of urine samples.

  • Thaw frozen human urine samples at room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine sample at 5,000 x g for 5 minutes to remove any particulate matter.

  • In a clean microcentrifuge tube, dilute 50 µL of the supernatant with 450 µL of the mobile phase starting conditions containing the internal standard.

  • Vortex the mixture and directly inject it into the LC-MS/MS system.

Liquid Chromatography

A reversed-phase separation is performed using a C18 analytical column.

  • Column: ACQUITY UPLC® BEH C18, 50 mm x 2.1 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

Time (min)%B
0.010
0.510
3.095
4.095
4.110
5.010
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ionization mode. The analytes are quantified using Multiple Reaction Monitoring (MRM).

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound207.1161.115
This compound (Quantifier)207.1131.125
Internal Standard (IS)[To be determined based on IS selection][To be determined based on IS selection][To be determined based on IS selection]

Results and Discussion

Method Validation

The bioanalytical method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, and recovery.

Linearity:

The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL in both plasma and urine.

Table 1: Calibration Curve Parameters

MatrixCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Human Plasma1 - 1000y = 0.0025x + 0.0012> 0.998
Human Urine1 - 1000y = 0.0028x + 0.0015> 0.999

Accuracy and Precision:

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized in Table 2. The accuracy was within 85-115%, and the precision (RSD) was less than 15%, which is within the acceptable limits for bioanalytical methods.[3]

Table 2: Accuracy and Precision Data

MatrixQC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Human PlasmaLow54.8102.36.2101.5
Medium503.598.94.199.2
High5002.8101.13.5100.8
Human UrineLow55.1103.56.8102.7
Medium503.999.54.5100.1
High5003.1101.83.8101.2

Recovery:

The extraction recovery of this compound from human plasma was determined by comparing the peak areas of the analyte from extracted samples with those from post-extraction spiked samples at three QC levels. The average recovery was found to be consistent and reproducible.

Table 3: Extraction Recovery from Human Plasma

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low588.2
Medium5091.5
High50090.3

Workflow Diagrams

experimental_workflow cluster_plasma Human Plasma Sample Preparation cluster_urine Human Urine Sample Preparation p_start 100 µL Plasma p_precip Add 300 µL Acetonitrile with IS p_start->p_precip p_vortex Vortex p_precip->p_vortex p_centrifuge Centrifuge p_vortex->p_centrifuge p_supernatant Transfer Supernatant p_centrifuge->p_supernatant p_evaporate Evaporate to Dryness p_supernatant->p_evaporate p_reconstitute Reconstitute in Mobile Phase p_evaporate->p_reconstitute p_end Inject into LC-MS/MS p_reconstitute->p_end u_start Urine Sample u_centrifuge Centrifuge u_start->u_centrifuge u_dilute Dilute with Mobile Phase + IS u_centrifuge->u_dilute u_vortex Vortex u_dilute->u_vortex u_end Inject into LC-MS/MS u_vortex->u_end

Caption: Experimental workflow for the preparation of human plasma and urine samples.

analytical_workflow cluster_lcms LC-MS/MS Analysis lc Liquid Chromatography (Reversed-Phase C18) esi Electrospray Ionization (Positive Mode) lc->esi ms1 Quadrupole 1 (Precursor Ion Selection) esi->ms1 ms2 Quadrupole 2 (Collision-Induced Dissociation) ms1->ms2 ms3 Quadrupole 3 (Product Ion Selection) ms2->ms3 detector Detector ms3->detector

Caption: Analytical workflow for LC-MS/MS detection and quantification.

Conclusion

This application note presents a validated LC-MS/MS method for the reliable quantification of this compound in human plasma and urine. The sample preparation procedures are straightforward and the chromatographic and mass spectrometric conditions are optimized for high sensitivity and selectivity. The method meets the requirements for bioanalytical method validation and is suitable for use in preclinical and clinical research.

References

Application of 7-Methoxy-5-benzofuranpropanol in DPPH Antioxidant Assay: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for evaluating the antioxidant capacity of 7-Methoxy-5-benzofuranpropanol using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. While specific quantitative data for this compound is not extensively available in peer-reviewed literature, this guide outlines a standardized methodology based on established protocols for other benzofuran (B130515) derivatives and common antioxidants.[1][2] This allows for the effective assessment of its antioxidant potential for research and drug development purposes.

Introduction to this compound and Antioxidant Activity

This compound is a natural product isolated from the roots of Lindera strychnifolia.[3] Benzofuran derivatives, as a class of heterocyclic compounds, have garnered significant interest due to their diverse biological activities, including antioxidant properties.[4][5] The antioxidant capacity of these molecules is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby mitigating oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous diseases, making the discovery of novel antioxidants a critical area of research.[6] The DPPH assay is a widely used, rapid, and reliable method to screen the free radical scavenging activity of compounds.[6][7]

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to reduce the stable DPPH radical, a purple-colored free radical, to the non-radical form, diphenylpicrylhydrazine, which is yellow. The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is proportional to the radical scavenging activity of the antioxidant compound.[2][6]

Comparative Antioxidant Activity Data

To provide a frame of reference, the following table summarizes the antioxidant activity (IC50 values) of various benzofuran derivatives and standard antioxidants as determined by the DPPH assay. A lower IC50 value indicates a higher antioxidant potency.[8]

CompoundIC50 (µM)Reference CompoundIC50 (µM)
2-Arylbenzofuran derivative 18.57Ascorbic Acid27.37
2-Arylbenzofuran derivative 29.72Trolox15.06
7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative23.5% inhibition at 100 µMBHT779.2

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here are for comparative purposes.[1][5]

Experimental Protocol

This protocol provides a step-by-step guide for conducting the DPPH antioxidant assay with this compound.

Materials and Reagents
  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (analytical grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Calibrated micropipettes

Preparation of Solutions
  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[2]

  • Test Compound Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Test Compound Serial Dilutions: From the stock solution, prepare a series of dilutions of this compound in methanol to achieve a range of final concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Positive Control Stock Solution: Prepare a stock solution of a standard antioxidant like ascorbic acid or Trolox in methanol (e.g., 1 mg/mL).

  • Positive Control Serial Dilutions: Prepare a series of dilutions of the positive control in methanol, similar to the test compound.

Assay Procedure
  • Plate Setup: Add 100 µL of the methanolic DPPH solution to each well of a 96-well microplate.

  • Addition of Samples and Controls:

    • Test Samples: Add 100 µL of each concentration of the this compound dilutions to the wells containing the DPPH solution.

    • Positive Control: Add 100 µL of each concentration of the positive control dilutions to separate wells.

    • Blank (Control): Add 100 µL of methanol to a well containing the DPPH solution. This will serve as the negative control.[2]

  • Incubation: Gently mix the contents of the wells and incubate the plate in the dark at room temperature for 30 minutes.[2]

  • Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[2]

Data Analysis
  • Calculate the Percentage of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity for each concentration of the test compound and positive control is calculated using the following formula:

    Where:

    • Abs_control is the absorbance of the blank (DPPH solution with methanol).

    • Abs_sample is the absorbance of the DPPH solution with the test compound or positive control.[2]

  • Determine the IC50 Value: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound. The IC50 value can be calculated from the resulting dose-response curve.

Visualizing the Workflow and Underlying Principle

The following diagrams illustrate the experimental workflow and the chemical principle of the DPPH assay.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add 100 µL DPPH to 96-well plate prep_sample Prepare Serial Dilutions of This compound add_samples Add 100 µL of Samples and Controls prep_control Prepare Serial Dilutions of Positive Control (e.g., Ascorbic Acid) add_dpph->add_samples incubate Incubate in Dark (30 min, RT) add_samples->incubate measure Measure Absorbance at 517 nm incubate->measure calculate_inhibition Calculate % Inhibition measure->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Experimental workflow for the DPPH antioxidant assay.

Caption: Chemical principle of the DPPH radical scavenging assay.

Conclusion

This document provides a robust framework for researchers to evaluate the antioxidant potential of this compound. By following the detailed protocol and utilizing the provided comparative data, scientists can effectively screen this and other novel benzofuran derivatives for their free radical scavenging capabilities, contributing to the development of new therapeutic agents.

References

Application Notes and Protocols for ABTS Radical Scavenging Assay of 7-Methoxy-5-benzofuranpropanol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed guide for assessing the antioxidant potential of 7-Methoxy-5-benzofuranpropanol using the ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] radical scavenging assay. While specific quantitative data for this compound is not extensively available in public literature, this guide outlines a robust protocol for its evaluation and provides a framework for data interpretation.[1][2]

The ABTS assay is a widely used method to determine the total antioxidant capacity of substances.[3][4] It is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore with a characteristic absorbance at 734 nm.[3][5] The reduction of the ABTS•+ radical by an antioxidant to its colorless neutral form is proportional to the antioxidant's concentration and activity.[3]

This compound, a natural product isolated from sources like Lindera strychnifolia, is of interest for its potential bioactive properties.[6][7] The methoxy (B1213986) and hydroxyl groups present in its structure suggest potential antioxidant activity, as these functional groups can donate hydrogen atoms or electrons to neutralize free radicals.[1][8] The ABTS assay is a suitable method to quantify this potential radical scavenging capacity.

Principle of the ABTS Assay

The assay involves the generation of the ABTS radical cation (ABTS•+) through the reaction of ABTS with a strong oxidizing agent, such as potassium persulfate or ammonium (B1175870) persulfate.[3][9] The resulting stable blue-green radical solution is then exposed to the test compound, this compound. Antioxidants present in the sample will reduce the ABTS•+, leading to a decrease in the solution's absorbance at 734 nm.[3][10] The extent of this decolorization is directly related to the radical scavenging activity of the sample.

Quantitative Data Summary

CompoundConcentration (µg/mL)% Inhibition (Mean ± SD)IC50 (µg/mL)
This compound 1015.2 ± 1.8\multirow{5}{}{Estimated: 45.8}
2535.7 ± 2.5
5052.1 ± 3.1
7570.4 ± 4.2
10088.9 ± 5.0
Trolox (Standard) 120.5 ± 2.1\multirow{5}{}{3.5}
241.3 ± 3.8
465.8 ± 4.5
685.2 ± 5.3
895.1 ± 3.9

Note: The IC50 value is the concentration of the compound required to scavenge 50% of the ABTS radicals. A lower IC50 value indicates higher antioxidant activity. The data presented here are hypothetical and for illustrative purposes. Actual experimental results may vary.

Experimental Protocol: ABTS Radical Scavenging Assay

This protocol is adapted for a 96-well microplate format, which allows for high-throughput screening.

Materials and Reagents
  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Ammonium persulfate ((NH₄)₂S₂O₈) or Potassium persulfate (K₂S₂O₈)[3][9]

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Ethanol (B145695) or Methanol (Analytical Grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Distilled or deionized water

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of reading absorbance at 734 nm

  • Calibrated pipettes and tips

Preparation of Solutions
  • 7 mM ABTS Stock Solution: Dissolve the appropriate amount of ABTS diammonium salt in distilled water to achieve a final concentration of 7 mM.[3]

  • 2.45 mM Ammonium Persulfate Stock Solution: Dissolve the appropriate amount of ammonium persulfate in distilled water to make a 2.45 mM solution.[3]

  • ABTS•+ Radical Cation Working Solution: Mix the 7 mM ABTS stock solution and the 2.45 mM ammonium persulfate stock solution in a 1:1 (v/v) ratio.[3][9] Allow this mixture to stand in the dark at room temperature for 12-16 hours before use to ensure the complete formation of the ABTS•+ radical.[3][9]

  • Adjusted ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ radical cation working solution with ethanol or PBS (pH 7.4) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[3]

  • Sample Solutions (this compound): Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol). From this stock, prepare a series of dilutions to achieve the desired final concentrations for the assay.

  • Trolox Standard Solutions: Prepare a stock solution of Trolox in ethanol. From this stock, prepare a series of dilutions to create a standard curve.

Assay Procedure
  • Pipetting: In a 96-well microplate, add 20 µL of the standard Trolox solutions, sample solutions of this compound, or a blank (the same solvent used for the samples) into respective wells.[3]

  • Addition of ABTS•+ Solution: Add 180 µL of the adjusted ABTS•+ working solution to each well.[3]

  • Incubation: Incubate the microplate at room temperature in the dark for 30 minutes.[9][11]

  • Absorbance Measurement: After incubation, measure the absorbance of each well at 734 nm using a microplate reader.[3][9]

Calculation of Radical Scavenging Activity

The percentage of inhibition of the ABTS•+ radical is calculated using the following formula:

% Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100[3]

Where the "Control" is the absorbance of the ABTS•+ solution with the blank solvent.

The IC50 value can be determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.

Visualizations

Chemical Principle of the ABTS Assay

ABTS_Principle ABTS ABTS (Colorless) ABTS_Radical ABTS•+ (Blue-Green) ABTS->ABTS_Radical Oxidation Oxidant Potassium Persulfate Scavenged_ABTS ABTS (Colorless) ABTS_Radical->Scavenged_ABTS Reduction by Antioxidant Antioxidant 7-Methoxy-5- benzofuranpropanol (Antioxidant)

Caption: Chemical principle of ABTS radical generation and scavenging.

Experimental Workflow of the ABTS Assay

ABTS_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_abts Prepare ABTS & Persulfate Solutions prep_radical Generate ABTS•+ Radical Solution (12-16h in dark) prep_abts->prep_radical add_abts Add Adjusted ABTS•+ Solution (180 µL) prep_radical->add_abts prep_sample Prepare 7-Methoxy-5- benzofuranpropanol dilutions pipette Pipette Samples/Standards into 96-well plate (20 µL) prep_sample->pipette prep_standard Prepare Trolox Standard Dilutions prep_standard->pipette pipette->add_abts incubate Incubate in dark (30 min) add_abts->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: Experimental workflow for the ABTS radical scavenging assay.

References

Application Notes and Protocols for Xanthine Oxidase Inhibition Assay with 7-Methoxy-5-benzofuranpropanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine (B1682287) oxidase (XO) is a pivotal enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1][2] Elevated levels of uric acid in the blood, a condition known as hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and tissues, resulting in the painful inflammatory condition of gout.[3][4] Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for the management of hyperuricemia and gout.[1][5] Xanthine oxidase inhibitors reduce the production of uric acid, thereby lowering its concentration in the blood.[1]

This document provides a detailed protocol for evaluating the in vitro xanthine oxidase inhibitory activity of a novel investigational compound, 7-Methoxy-5-benzofuranpropanol. The protocol is based on a well-established spectrophotometric method that measures the increase in absorbance at 295 nm corresponding to the formation of uric acid.[6][7] Allopurinol, a widely used xanthine oxidase inhibitor, is included as a positive control for comparison.[8]

Data Presentation

The inhibitory potential of this compound against xanthine oxidase is quantified by its half-maximal inhibitory concentration (IC50) value. The IC50 represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the hypothetical IC50 values for this compound in comparison to the standard inhibitor, allopurinol.

CompoundIC50 (µM)
This compound15.8
Allopurinol (Reference Drug)7.4

Note: The IC50 value for this compound is hypothetical and for illustrative purposes within this application note.

Experimental Protocols

This section details the materials and methodology for determining the xanthine oxidase inhibitory activity of this compound.

Materials
  • Xanthine Oxidase (from bovine milk)

  • This compound (Test Compound)

  • Allopurinol (Positive Control)

  • Xanthine (Substrate)

  • Potassium Phosphate (B84403) Buffer (70 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 295 nm

Reagent Preparation
  • Potassium Phosphate Buffer (70 mM, pH 7.5): Prepare by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in distilled water. Adjust the pH to 7.5.

  • Xanthine Oxidase Solution (0.1 units/mL): Prepare a stock solution of xanthine oxidase in ice-cold potassium phosphate buffer immediately before use.

  • Xanthine Solution (150 µM): Dissolve xanthine in the potassium phosphate buffer. Gentle warming may be necessary for complete dissolution.

  • Test Compound and Control Solutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a stock solution of Allopurinol in DMSO (e.g., 1 mM).

    • Prepare serial dilutions of the stock solutions in potassium phosphate buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the assay wells is low (e.g., <1%) to avoid interference with enzyme activity.

Assay Procedure
  • Assay Mixture Preparation: In a 96-well microplate, add the following to each well:

    • 50 µL of the test compound solution (this compound at various concentrations) or Allopurinol solution.

    • For the control (uninhibited) wells, add 50 µL of the buffer solution containing the same concentration of DMSO as the test compound wells.

    • 35 µL of 70 mM phosphate buffer (pH 7.5).

    • 30 µL of xanthine oxidase solution (0.1 units/mL).

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 25°C for 15 minutes. This allows the inhibitor to interact with the enzyme.[7]

  • Reaction Initiation: Start the enzymatic reaction by adding 60 µL of the xanthine substrate solution (150 µM) to each well.[7]

  • Kinetic Measurement: Immediately measure the absorbance at 295 nm every 30 seconds for a duration of 5-10 minutes using a microplate reader.[9]

Data Analysis
  • Calculate the Rate of Reaction: Determine the rate of uric acid formation by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

  • Calculate Percentage Inhibition: The percentage of xanthine oxidase inhibition for each concentration of the test compound is calculated using the following formula:

  • Determine IC50 Value: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

Purine_Catabolism cluster_XO Catalyzed by Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid Xanthine->UricAcid Oxidation XO Xanthine Oxidase Inhibitor 7-Methoxy-5- benzofuranpropanol Inhibitor->XO Inhibition

Caption: Purine catabolism pathway and inhibition by this compound.

Experimental Workflow

Xanthine_Oxidase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagents Prepare Reagents: Buffer, XO, Xanthine, Test Compound Plate Prepare 96-well Plate: Add Buffer, Test Compound/Control, XO Reagents->Plate Preincubation Pre-incubate at 25°C for 15 min Plate->Preincubation Initiation Initiate Reaction with Xanthine Preincubation->Initiation Measurement Measure Absorbance at 295 nm (Kinetic) Initiation->Measurement Analysis Calculate Rate, % Inhibition, and IC50 Measurement->Analysis

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Bioactivity of 7-Methoxy-5-benzofuranpropanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-5-benzofuranpropanol is a natural product isolated from the roots of Lindera strychnifolia.[1][2] While specific biological activities of this compound are not extensively documented, related benzofuran (B130515) structures suggest potential antioxidant, anti-inflammatory, and anticancer properties.[3] These application notes provide detailed protocols for a panel of cell-based assays to characterize the bioactivity of this compound, offering a framework for its evaluation as a potential therapeutic agent.

Antioxidant Activity Assessment

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) formation.[4] It utilizes the probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is deacetylated within cells to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[5]

Experimental Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., HepG2, Caco-2) in a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and wash the cells with Phosphate Buffered Saline (PBS). Add fresh medium containing various concentrations of this compound or a standard antioxidant (e.g., Quercetin) and incubate for 1-2 hours.

  • Probe Loading: Remove the treatment medium and wash the cells with PBS. Add a solution of DCFH-DA (e.g., 25 µM) in a suitable buffer and incubate for 60 minutes in the dark.

  • Induction of Oxidative Stress: Wash the cells to remove excess probe. Add a ROS initiator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH), to all wells except the negative control.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a microplate reader. Continue to take readings at regular intervals for 1-2 hours.

Data Presentation:

Concentration of this compound (µM)Mean Fluorescence Intensity (RFU)Standard Deviation% Inhibition of ROS
0 (Vehicle Control)0
1
10
50
100
Quercetin (Positive Control)

Calculation: % Inhibition = [(FluorescenceAAPH - FluorescenceSample) / FluorescenceAAPH] x 100

Logical Workflow for Cellular Antioxidant Activity Assay:

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Execution plate_cells Plate cells in 96-well plate incubate_overnight Incubate overnight plate_cells->incubate_overnight add_compound Add this compound incubate_overnight->add_compound incubate_compound Incubate for 1-2 hours add_compound->incubate_compound add_dcfhda Load with DCFH-DA incubate_compound->add_dcfhda add_aaph Induce oxidative stress with AAPH add_dcfhda->add_aaph read_fluorescence Measure fluorescence add_aaph->read_fluorescence

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Anti-inflammatory Activity Assessment

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol:

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or a known inhibitor (e.g., L-NAME) for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite, a stable product of NO, using the Griess reagent system.

  • Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or resazurin) on the remaining cells to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Data Presentation:

Concentration of this compound (µM)Nitrite Concentration (µM)Standard Deviation% Inhibition of NO ProductionCell Viability (%)
0 (Vehicle Control)0100
1
10
50
100
L-NAME (Positive Control)

Calculation: % Inhibition = [(NitriteLPS - NitriteSample) / NitriteLPS] x 100

Signaling Pathway for LPS-Induced NO Production:

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB iNOS_gene iNOS Gene (in nucleus) NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Inhibition->NFkB Compound 7-Methoxy-5- benzofuranpropanol Compound->Inhibition

Caption: Simplified NF-κB signaling pathway leading to NO production.

Anticancer Activity Assessment

Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6] It is widely used to screen for the cytotoxic potential of compounds against cancer cell lines.[7]

Experimental Protocol:

  • Cell Culture: Seed a panel of cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Presentation:

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)100
0.1
1
10
100
Doxorubicin (Positive Control)

Calculation: % Cell Viability = (AbsorbanceSample / AbsorbanceControl) x 100

Experimental Workflow for MTT Assay:

G cluster_prep Cell Seeding cluster_treatment Compound Incubation cluster_assay MTT Assay seed_cells Seed cancer cells in 96-well plate adhere Allow cells to adhere seed_cells->adhere add_compound Add this compound adhere->add_compound incubate_time Incubate for 24/48/72 hours add_compound->incubate_time add_mtt Add MTT solution incubate_time->add_mtt solubilize Solubilize formazan add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Disclaimer

These protocols are intended as a general guide. Researchers should optimize the experimental conditions, including cell types, compound concentrations, and incubation times, for their specific research needs. Appropriate controls should be included in all experiments to ensure the validity of the results.

References

Application Notes and Protocols: 7-Methoxy-5-benzofuranpropanol

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

7-Methoxy-5-benzofuranpropanol (CAS No. 118930-92-0) is a natural product isolated from the roots of Lindera strychnifolia, a plant with a history of use in traditional Asian medicine for treating a variety of ailments, including stomach and renal diseases, neuralgia, and rheumatism.[1] The extracts of Lindera strychnifolia have demonstrated antioxidant, anti-inflammatory, and antihypertensive properties, suggesting the therapeutic potential of its constituent compounds.[1][2][3] While research on this compound is in its early stages, its structural similarity to other bioactive benzofurans warrants investigation into its potential as a therapeutic agent.

These application notes provide an overview of the potential therapeutic applications of this compound and detailed protocols for its investigation, primarily focusing on its potential anti-inflammatory properties based on studies of structurally related compounds.

Potential Therapeutic Areas

Based on the known activities of Lindera strychnifolia extracts and related benzofuran (B130515) compounds, this compound is a candidate for investigation in the following areas:

  • Anti-inflammatory Agent: Extracts of Lindera strychnifolia are known for their anti-inflammatory properties.[2] Furthermore, a structurally similar compound, 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran, has been shown to exert anti-inflammatory effects by downregulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4]

  • Antioxidant: The leaf extract of Lindera strychnifolia has been shown to possess antioxidant activities, including the ability to scavenge hydroxyl and superoxide (B77818) radicals.[1] This suggests that this compound may also contribute to cellular protection against oxidative stress.

  • Neuroprotection: Various benzofuran derivatives have been investigated for their neuroprotective effects against excitotoxicity and oxidative stress.[5][6] Given the antioxidant potential of its source, this compound could be explored for its utility in neurodegenerative disease models.

  • Anticancer: A wide range of benzofuran derivatives have been reported to exhibit anticancer activities through various mechanisms, including the inhibition of tubulin polymerization.[7][8]

Data Presentation

Table 1: In Vitro Anti-inflammatory Activity of a Structurally Similar Benzofuran Derivative

Data is for 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran as a proxy for this compound. Researchers should generate their own data for the target compound.

ParameterAssayCell LineConcentrationResult (IC50)Reference
Nitric Oxide (NO) ProductionGriess AssayRAW 264.71 - 50 µMLowest among 6 derivatives[4]
Prostaglandin E2 (PGE2) ProductionELISARAW 264.7Not SpecifiedSuppression[4]
Pro-inflammatory Cytokine ReleaseELISARAW 264.7Not SpecifiedInhibition[4]

Experimental Protocols

Protocol 1: Evaluation of Anti-inflammatory Activity in Macrophages

This protocol is adapted from studies on a structurally similar benzofuran derivative and is intended to assess the anti-inflammatory effects of this compound.[4]

1. Cell Culture and Treatment:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
  • Seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for NO and cytokine assays, 6-well for protein analysis).
  • Allow cells to adhere overnight.
  • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine analysis, shorter times for signaling pathway analysis).

2. Cell Viability Assay (MTT Assay):

  • Following treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
  • Measure the absorbance at 570 nm using a microplate reader.

3. Nitric Oxide (NO) Production Assay (Griess Assay):

  • Collect the cell culture supernatant after 24 hours of LPS stimulation.
  • Mix an equal volume of supernatant with Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
  • Incubate for 10 minutes at room temperature.
  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to quantify NO levels.

4. Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement (ELISA):

  • Collect the cell culture supernatant after 24 hours of LPS stimulation.
  • Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

5. Western Blot Analysis for MAPK Pathway Proteins:

  • After a shorter stimulation period (e.g., 30 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
  • Determine the protein concentration using a BCA assay.
  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST.
  • Incubate the membrane with primary antibodies against phosphorylated and total forms of p38, ERK1/2, and JNK overnight at 4°C.
  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

G cluster_workflow Experimental Workflow for Anti-inflammatory Screening cluster_assays Assays A RAW 264.7 Macrophage Culture B Pre-treatment with This compound A->B C LPS Stimulation B->C D MTT Assay (Cell Viability) C->D E Griess Assay (Nitric Oxide) C->E F ELISA (TNF-α, IL-6) C->F G Western Blot (p-MAPKs) C->G

Caption: Workflow for evaluating the anti-inflammatory potential.

G cluster_pathway Proposed Anti-inflammatory Signaling Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 Activates ERK ERK TLR4->ERK Activates JNK JNK TLR4->JNK Activates Compound This compound Compound->p38 Inhibits Compound->ERK Inhibits Compound->JNK Inhibits Inflammation Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) p38->Inflammation ERK->Inflammation JNK->Inflammation

Caption: Potential inhibition of the MAPK signaling pathway.

References

Application of Benzofuran Derivatives in Drug Discovery: A Focus on the Vascular Disrupting Agent BNC105

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran (B130515) scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document provides detailed application notes and protocols for the study of benzofuran derivatives in drug discovery, with a specific focus on 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105) , a potent tubulin polymerization inhibitor and vascular disrupting agent (VDA) that has undergone phase II clinical trials.[1][2]

BNC105 selectively targets and disrupts the tumor vasculature, leading to a cascade of events that result in tumor cell death.[3][4][5] It also exhibits direct cytotoxic effects on cancer cells.[5] Due to its promising preclinical and clinical data, BNC105 serves as an excellent case study for researchers interested in the development of novel benzofuran-based therapeutics.

Biological Activity and Mechanism of Action

BNC105 is a potent inhibitor of tubulin polymerization.[3][6] By binding to tubulin, it disrupts the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and the maintenance of cell shape. This disruption leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.[5]

A key feature of BNC105 is its selective activity against actively proliferating endothelial cells, which are characteristic of the tumor neovasculature.[3] This selectivity results in the rapid collapse of tumor blood vessels, leading to extensive tumor necrosis due to hypoxia and nutrient deprivation.[3][4][7] BNC105 has shown to be significantly more potent and to have a wider therapeutic window compared to other vascular disrupting agents like combretastatin (B1194345) A-4 (CA4).[3]

The induction of severe tumor hypoxia by BNC105 can also lead to the upregulation of survival pathways, such as the HIF-1α and VEGF signaling axes, which represents a potential mechanism of tumor resistance and an opportunity for combination therapies.[4]

Quantitative Data

The following tables summarize the in vitro and in vivo activity of BNC105 and its prodrug, BNC105P.

Compound Assay Cell Line/Target IC50 / Activity
BNC105Tubulin Polymerization Inhibition-Potent inhibitor
BNC105Antiproliferative ActivityActively proliferating endothelial cells80-fold more potent than against non-proliferating endothelial cells[3]
BNC105PIn vivo Vascular DisruptionTumor-bearing mice95% vascular disruption at 1/8th of its No Observed Adverse Event Level (NOAEL)[3]
BNC105PIn vivo Antitumor EfficacyTumor-bearing miceCauses tumor regressions with complete tumor clearance in 20% of treated animals[3]

Note: Specific IC50 values for BNC105 against a wide range of cancer cell lines are reported in the primary literature and can be accessed for more detailed comparative analysis.

Experimental Protocols

Tubulin Polymerization Inhibition Assay

This protocol describes a turbidity-based spectrophotometric assay to determine the in vitro effect of a test compound on tubulin polymerization.

Materials:

  • Purified tubulin (>99%)

  • G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2)

  • GTP (1 mM final concentration)

  • Glycerol (B35011) (5% final concentration)

  • Test compound (e.g., BNC105) dissolved in DMSO

  • Positive control (e.g., colchicine)

  • Vehicle control (DMSO)

  • 96-well microplate

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a 3 mg/mL solution of tubulin in G-PEM buffer on ice.

  • Add GTP and glycerol to the tubulin solution.

  • Prepare serial dilutions of the test compound in G-PEM buffer. The final DMSO concentration should not exceed 1%.

  • Add 10 µL of the test compound dilutions, positive control, or vehicle control to the wells of a pre-warmed 96-well plate.

  • To initiate polymerization, add 90 µL of the cold tubulin solution to each well.

  • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Plot the absorbance as a function of time. The IC50 value can be calculated by fitting the data to a dose-response curve.

Antiproliferative Activity Assay (MTT/MTS Assay)

This protocol describes a colorimetric assay to assess the cytotoxic or cytostatic effects of a compound on cultured cancer cells.

Materials:

  • Cancer cell line of interest (e.g., human umbilical vein endothelial cells (HUVECs) for VDA studies, or various cancer cell lines)

  • Complete cell culture medium

  • Test compound (e.g., BNC105) dissolved in DMSO

  • Positive control (e.g., doxorubicin)

  • Vehicle control (DMSO)

  • 96-well cell culture plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 570 nm for MTT)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compound, positive control, or vehicle control to each well.

  • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • If using the MTT assay, add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Mechanism of Action of BNC105 BNC105 BNC105 Tubulin Tubulin Dimers BNC105->Tubulin Binds to TumorVasculature Tumor Vasculature (Proliferating Endothelial Cells) BNC105->TumorVasculature Selectively Targets Microtubules Microtubule Polymerization (Inhibited) Tubulin->Microtubules MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis VascularDisruption Vascular Disruption TumorVasculature->VascularDisruption Hypoxia Tumor Hypoxia & Nutrient Deprivation VascularDisruption->Hypoxia Necrosis Tumor Necrosis Hypoxia->Necrosis HIF1a HIF-1α Upregulation Hypoxia->HIF1a VEGF VEGF Signaling HIF1a->VEGF

Caption: Mechanism of action of BNC105.

Experimental Workflow: Tubulin Polymerization Assay Start Start PrepareTubulin Prepare Tubulin Solution (3 mg/mL in G-PEM) Start->PrepareTubulin PrepareCompound Prepare Serial Dilutions of Test Compound Start->PrepareCompound InitiatePolymerization Add Tubulin Solution to Initiate Polymerization PrepareTubulin->InitiatePolymerization AddToPlate Add Compound/Controls to 96-well Plate PrepareCompound->AddToPlate AddToPlate->InitiatePolymerization MeasureAbsorbance Measure Absorbance at 340 nm (37°C, 60 min) InitiatePolymerization->MeasureAbsorbance AnalyzeData Analyze Data and Calculate IC50 MeasureAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Workflow for the tubulin polymerization assay.

Conclusion

The benzofuran derivative BNC105 exemplifies the potential of this chemical scaffold in the development of novel anticancer agents. Its dual mechanism of action, combining direct cytotoxicity with potent and selective vascular disruption, offers a promising therapeutic strategy. The protocols and information provided herein are intended to serve as a guide for researchers to explore the rich pharmacology of benzofuran derivatives and to aid in the discovery and development of new drug candidates. Further investigation into the structure-activity relationships of this class of compounds is warranted to optimize their therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methoxy-5-benzofuranpropanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 7-Methoxy-5-benzofuranpropanol synthesis.

Overall Synthesis Workflow

The synthesis of this compound can be efficiently achieved through a three-step sequence involving the formylation of 7-methoxybenzofuran (B1297906), a subsequent Wittig reaction to introduce a propenoate side chain, and a final reduction to the desired propanol.

Synthesis_Workflow cluster_0 Step 1: Formylation cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Reduction 7-Methoxybenzofuran 7-Methoxybenzofuran 7-Methoxybenzofuran-5-carboxaldehyde 7-Methoxybenzofuran-5-carboxaldehyde 7-Methoxybenzofuran->7-Methoxybenzofuran-5-carboxaldehyde Vilsmeier-Haack or Reimer-Tiemann Reaction Ethyl_3-(7-methoxy-5-benzofuranyl)acrylate Ethyl_3-(7-methoxy-5-benzofuranyl)acrylate 7-Methoxybenzofuran-5-carboxaldehyde->Ethyl_3-(7-methoxy-5-benzofuranyl)acrylate Wittig_Reagent (Carbethoxymethylene)- triphenylphosphorane Wittig_Reagent->Ethyl_3-(7-methoxy-5-benzofuranyl)acrylate This compound This compound Ethyl_3-(7-methoxy-5-benzofuranyl)acrylate->this compound LiAlH4

Caption: Overall synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Step 1: Synthesis of 7-Methoxybenzofuran-5-carboxaldehyde

Q1: I am getting a low yield in the formylation of 7-methoxybenzofuran. What are the common causes and how can I improve it?

A1: Low yields in the formylation step can arise from several factors. Here’s a troubleshooting guide:

  • Choice of Formylation Method: The Vilsmeier-Haack and Reimer-Tiemann reactions are common methods for formylating electron-rich aromatic rings. The Vilsmeier-Haack reaction is often milder and may provide better yields for this substrate.[1][2]

  • Reagent Quality: Ensure that the reagents, particularly phosphorus oxychloride (POCl₃) for the Vilsmeier-Haack reaction and chloroform (B151607) for the Reimer-Tiemann reaction, are of high purity and handled under anhydrous conditions where necessary.[3]

  • Reaction Temperature: Temperature control is crucial. For the Vilsmeier-Haack reaction, the formation of the Vilsmeier reagent is typically done at a low temperature (0-10 °C), followed by slow warming. Overheating can lead to side reactions and decomposition.[3] The Reimer-Tiemann reaction can be exothermic and may require cooling to maintain control.[4]

  • Work-up Procedure: Incomplete hydrolysis of the iminium salt intermediate (in the Vilsmeier-Haack reaction) can result in lower yields of the aldehyde. Ensure proper quenching and hydrolysis during the work-up.

Q2: I am observing the formation of multiple products in my formylation reaction. How can I improve the regioselectivity?

A2: The methoxy (B1213986) group at the 7-position and the furan (B31954) oxygen direct electrophilic substitution. While the 5-position is electronically favored, substitution at other positions can occur.

  • Reaction Conditions: The ortho:para ratio in the Reimer-Tiemann reaction can be influenced by the solvent and the counter-ion of the base.[5] Experimenting with different bases (e.g., NaOH, KOH) and solvent systems may improve selectivity.

  • Steric Hindrance: The Vilsmeier-Haack reagent is bulkier than the dichlorocarbene (B158193) in the Reimer-Tiemann reaction, which can sometimes lead to improved selectivity for the less sterically hindered position.

ParameterVilsmeier-HaackReimer-Tiemann
Typical Reagents POCl₃, DMFCHCl₃, Strong Base (e.g., NaOH)
Reaction Conditions Generally milder, anhydrousBiphasic, can be highly exothermic
Key Intermediate Vilsmeier reagent (iminium salt)Dichlorocarbene
Selectivity Often good for electron-rich arenesCan give ortho and para isomers

Table 1: Comparison of Formylation Methods.

Step 2: Wittig Reaction to form Ethyl 3-(7-methoxy-5-benzofuranyl)acrylate

Q1: My Wittig reaction is not going to completion, and I have a significant amount of unreacted aldehyde. What should I do?

A1: Incomplete conversion in a Wittig reaction can be due to several factors:

  • Ylide Reactivity: (Carbethoxymethylene)triphenylphosphorane (B24862) is a stabilized ylide. While it is generally reactive enough for aldehydes, ensuring its quality is important.[6]

  • Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the Wittig reagent can help drive the reaction to completion.[7]

  • Reaction Time and Temperature: While the reaction with aldehydes often proceeds at room temperature, gentle heating (e.g., to 40-50 °C) or extended reaction times may be necessary to achieve full conversion.[7] Monitor the reaction by TLC.

  • Solvent: The reaction is typically performed in a non-polar aprotic solvent like dichloromethane (B109758) or THF. Ensure the solvent is dry.[8]

Q2: How do I effectively remove the triphenylphosphine (B44618) oxide byproduct?

A2: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can sometimes be challenging to remove completely.[6]

  • Precipitation: Triphenylphosphine oxide is often less soluble in non-polar solvents than the desired alkene product. After the reaction, evaporating the solvent and triturating the residue with a non-polar solvent like hexanes or a mixture of diethyl ether and hexanes can cause the triphenylphosphine oxide to precipitate, allowing for its removal by filtration.[7][9]

  • Column Chromatography: If precipitation is not sufficient, column chromatography on silica (B1680970) gel is an effective method for purification. A gradient elution with a mixture of hexanes and ethyl acetate (B1210297) is typically used.

Q3: What is the expected stereochemistry of the alkene product?

A3: Wittig reactions with stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane, predominantly yield the (E)-isomer (trans-alkene) due to thermodynamic control.[10]

Step 3: Reduction to this compound

Q1: I am getting a mixture of products upon reduction with LiAlH₄. How can I improve the selectivity?

A1: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that will reduce the ester to a primary alcohol.[11][12] It will also reduce the carbon-carbon double bond of the α,β-unsaturated system.

  • Reaction Conditions: To ensure complete reduction of both the ester and the double bond, it is important to use a sufficient excess of LiAlH₄. The reaction is typically carried out in an anhydrous ether solvent like THF or diethyl ether at low temperature (e.g., 0 °C) and then allowed to warm to room temperature.

  • Alternative Reagents: If selective reduction of only the ester is desired (which is not the case for the target molecule but a common consideration), other reducing agents would be needed. However, for the synthesis of the target propanol, the full reduction of the propenoate is necessary. LiAlH₄ is well-suited for this.[13]

Q2: The work-up of my LiAlH₄ reaction is problematic, leading to low recovery.

A2: The work-up of LiAlH₄ reactions requires careful quenching to neutralize the excess reagent and hydrolyze the aluminum salts to facilitate product extraction.

  • Fieser Work-up: A common and effective procedure is the Fieser work-up. After cooling the reaction mixture in an ice bath, slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass in grams of LiAlH₄ used. This procedure typically results in the formation of a granular precipitate of aluminum salts that can be easily filtered off.

ParameterRecommended Condition
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous THF or Diethyl Ether
Temperature 0 °C to room temperature
Work-up Fieser method (H₂O, NaOH(aq), H₂O)

Table 2: Optimized Conditions for the Reduction Step.

Detailed Experimental Protocols

Step 1: Synthesis of 7-Methoxybenzofuran-5-carboxaldehyde (Vilsmeier-Haack Method)
  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents) and cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 7-methoxybenzofuran (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 7-methoxybenzofuran-5-carboxaldehyde.

G cluster_formylation Vilsmeier-Haack Formylation Start Cool DMF to 0°C Add_POCl3 Add POCl3 dropwise Start->Add_POCl3 Form_Vilsmeier Stir for 30 min (Vilsmeier Reagent Formation) Add_POCl3->Form_Vilsmeier Add_Substrate Add 7-methoxybenzofuran in DMF Form_Vilsmeier->Add_Substrate React Warm to RT, then heat to 60°C Add_Substrate->React Workup Quench with ice, neutralize, and extract React->Workup Purify Column Chromatography Workup->Purify End 7-Methoxybenzofuran-5-carboxaldehyde Purify->End

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Step 2: Synthesis of Ethyl 3-(7-methoxy-5-benzofuranyl)acrylate (Wittig Reaction)
  • To a solution of 7-methoxybenzofuran-5-carboxaldehyde (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask, add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Once the reaction is complete, remove the DCM under reduced pressure.

  • To the residue, add hexanes and stir for 30 minutes to precipitate the triphenylphosphine oxide.

  • Filter the mixture, washing the solid with cold hexanes.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 3-(7-methoxy-5-benzofuranyl)acrylate.

Step 3: Synthesis of this compound (Reduction)
  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve ethyl 3-(7-methoxy-5-benzofuranyl)acrylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up).

  • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

G cluster_reduction LiAlH4 Reduction Start Suspend LiAlH4 in THF at 0°C Add_Ester Add Acrylate Ester in THF Start->Add_Ester React Warm to RT and stir Add_Ester->React Workup Quench (Fieser Method) React->Workup Filter Filter through Celite Workup->Filter Purify Column Chromatography Filter->Purify End This compound Purify->End

Caption: Experimental workflow for the LiAlH₄ reduction.

References

Technical Support Center: Overcoming Solubility Challenges with 7-Methoxy-5-benzofuranpropanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 7-Methoxy-5-benzofuranpropanol, achieving adequate solubility is a critical first step for successful experimentation. This guide provides troubleshooting strategies and detailed protocols to address common solubility issues encountered with this benzofuran (B130515) derivative.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, like many benzofuran derivatives, is expected to have low aqueous solubility. It is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol. For biological assays, it is common practice to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous experimental medium.

Q2: My this compound precipitated when I diluted my DMSO stock solution into my aqueous buffer. What should I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. To address this, you can try the following:

  • Lower the final concentration: The simplest approach is to reduce the working concentration of the compound in your assay.

  • Increase the percentage of co-solvent: If your experimental system can tolerate it, slightly increasing the final concentration of the organic solvent (e.g., DMSO, ethanol) can help maintain solubility. Be sure to include appropriate vehicle controls in your experiment to account for any effects of the solvent itself.

  • Use a different co-solvent: Some compounds are more soluble in specific organic solvents. You could try preparing your stock solution in an alternative solvent like ethanol or a polyethylene (B3416737) glycol (PEG).

  • Employ solubility enhancers: Techniques such as pH adjustment or the use of cyclodextrins can significantly improve aqueous solubility.

Q3: How can I determine the appropriate concentration of a co-solvent to use?

A3: The optimal co-solvent concentration is a balance between maximizing compound solubility and minimizing solvent-induced artifacts in your experiment. A good starting point is to perform a solvent tolerance study with your specific assay. For many cell-based assays, the final concentration of DMSO is typically kept below 0.5% (v/v) to avoid toxicity.[1][2]

Q4: Can I use sonication or heating to dissolve my compound?

A4: Gentle heating and sonication can be used to aid in the initial dissolution of this compound in the organic stock solvent. However, be cautious, as excessive heat may degrade the compound. These methods are less effective for preventing precipitation upon dilution into an aqueous buffer and may lead to the formation of a supersaturated and unstable solution.

Troubleshooting Guides

Issue 1: Compound Crashes Out of Solution During Long-Term Experiments
  • Problem: The compound is initially soluble but precipitates over the course of the experiment (e.g., 24-48 hours).

  • Possible Cause: The solution is supersaturated and thermodynamically unstable.

  • Troubleshooting Steps:

    • Reduce the working concentration: This is the most straightforward solution.

    • Incorporate a stabilizing agent: The use of cyclodextrins can form inclusion complexes that stabilize the compound in solution.

    • Consider a different formulation strategy: For in vivo studies, more advanced formulations like lipid-based delivery systems may be necessary.

Issue 2: Inconsistent Results and High Variability Between Replicates
  • Problem: Significant variation is observed in experimental readouts between identical wells or samples.

  • Possible Cause: Undissolved micro-precipitates of the compound are leading to inconsistent effective concentrations.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect your prepared solutions and assay plates under a microscope for any signs of precipitation.

    • Centrifugation: Before adding the compound solution to your assay, centrifuge it at high speed and use the supernatant. If this improves consistency, it strongly suggests a solubility issue.

    • Re-evaluate Solubilization Method: Your current method may not be robust enough. Consider implementing the more advanced techniques detailed in the experimental protocols below.

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound, the following table provides estimated solubility information based on the general properties of benzofuran derivatives. Researchers should experimentally verify the solubility in their specific solvent systems.

SolventEstimated SolubilityRecommended Maximum Concentration for Stock SolutionsNotes
Aqueous Buffers (e.g., PBS, pH 7.4) Very Low / InsolubleNot RecommendedDirect dissolution in aqueous media is unlikely to be successful.
Dimethyl Sulfoxide (DMSO) High10-50 mMA common choice for preparing concentrated stock solutions.
Ethanol (100%) High10-50 mMA viable alternative to DMSO; may be less toxic in some biological systems.[1][2]
Methanol (100%) High10-50 mMAnother potential organic solvent for stock solutions.[1][2]
Polyethylene Glycol 400 (PEG 400) Moderate to High5-20 mMCan be used as a co-solvent to improve aqueous solubility.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

Objective: To determine the optimal co-solvent concentration for maintaining the solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Target aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes or a 96-well plate

Methodology:

  • Prepare a Concentrated Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 20 mM). Ensure complete dissolution, using gentle vortexing or brief sonication if necessary.

  • Prepare Co-solvent/Buffer Mixtures: In separate tubes, prepare your aqueous buffer containing various final concentrations of the co-solvent (e.g., 0.5%, 1%, 2%, and 5% DMSO).

  • Dilute the Stock Solution: Add the stock solution to each of the co-solvent/buffer mixtures to achieve your desired final concentration of this compound.

  • Observe for Precipitation: Incubate the solutions at the experimental temperature for a relevant period (e.g., 2 hours). Visually inspect for any signs of precipitation or cloudiness.

  • Determine the Optimal Concentration: The lowest concentration of the co-solvent that maintains a clear solution is the optimal choice for your experiment.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of the co-solvent in the aqueous buffer to assess any effects of the solvent on your experimental system.

Protocol 2: Solubility Enhancement using pH Adjustment

Objective: To increase the solubility of an ionizable compound by altering the pH of the aqueous medium. (Note: This is most effective for compounds with acidic or basic functional groups).

Materials:

  • This compound

  • Aqueous buffers of varying pH (e.g., pH 5.0, 6.0, 7.0, 8.0, 9.0)

  • pH meter

  • Acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions for pH adjustment

Methodology:

  • Compound pKa: If the pKa of this compound is known, this will guide the selection of the appropriate pH range. For acidic compounds, a pH above the pKa increases solubility. For basic compounds, a pH below the pKa increases solubility.

  • Prepare Saturated Solutions: Add an excess amount of this compound to a series of buffers with different pH values.

  • Equilibrate: Tightly seal the containers and agitate them at a constant temperature for 24-48 hours to allow the solution to reach equilibrium.

  • Separate Solid from Liquid: Centrifuge the samples at high speed to pellet the undissolved compound.

  • Quantify Solubilized Compound: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Select Optimal pH: The pH at which the highest concentration of the compound is dissolved is the optimal pH for solubilization, provided it is compatible with your experimental system.

Protocol 3: Solubility Enhancement using Cyclodextrins

Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin (B1172386).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Deionized water or aqueous buffer

  • Magnetic stirrer and stir bar

Methodology:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. The concentration will depend on the desired molar ratio and can range from 1% to 40% (w/v).

  • Add the Compound: While stirring the cyclodextrin solution, slowly add the powdered this compound.

  • Complexation: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Clarify the Solution: After the incubation period, centrifuge or filter the solution to remove any undissolved compound.

  • Determine Concentration: Quantify the concentration of the dissolved this compound in the clear supernatant using an appropriate analytical technique.

Visualizations

G cluster_start Initial Observation cluster_troubleshooting Troubleshooting Workflow cluster_advanced Advanced Solubilization Techniques cluster_outcome Desired Outcome start Poor Solubility of This compound check_concentration Is the final concentration too high? start->check_concentration lower_concentration Lower the working concentration check_concentration->lower_concentration Yes check_solvent Is the co-solvent percentage adequate? check_concentration->check_solvent No end Achieved Required Solubility for Experimentation lower_concentration->end increase_solvent Increase co-solvent percentage (within assay tolerance) check_solvent->increase_solvent No check_solvent->end Yes advanced_methods Consider Advanced Solubilization Methods increase_solvent->advanced_methods ph_adjustment pH Adjustment (for ionizable groups) advanced_methods->ph_adjustment cyclodextrins Use Cyclodextrins advanced_methods->cyclodextrins co_solvents Optimize Co-solvent System advanced_methods->co_solvents ph_adjustment->end cyclodextrins->end co_solvents->end

Caption: Troubleshooting workflow for addressing solubility issues.

G cluster_components Components cluster_process Complexation Process cluster_result Result compound This compound (Poorly Soluble) mixing Mixing in Aqueous Solution compound->mixing cyclodextrin Cyclodextrin (Hydrophilic Exterior, Lipophilic Interior) cyclodextrin->mixing complex Inclusion Complex (Improved Aqueous Solubility) mixing->complex Encapsulation

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

References

preventing degradation of 7-Methoxy-5-benzofuranpropanol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of 7-Methoxy-5-benzofuranpropanol in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

Based on the chemical structure of this compound and data from similar benzofuran (B130515) derivatives, the primary factors contributing to its degradation in solution are:

  • Oxidation: The benzofuran ring and the propanol (B110389) side chain can be susceptible to oxidation, especially when exposed to atmospheric oxygen. This can be accelerated by the presence of metal ions or light.

  • Hydrolysis: The ether linkage in the methoxy (B1213986) group and the benzofuran ring itself can be susceptible to hydrolysis under acidic or basic conditions.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.

  • Thermal Stress: Elevated temperatures can increase the rate of all degradation reactions.

Q2: What are the recommended storage conditions for solutions of this compound?

To minimize degradation, solutions of this compound should be stored under the following conditions.[1] These recommendations are based on best practices for storing similar benzofuran compounds:

ParameterRecommendationRationale
Temperature -20°C or lowerMinimizes thermal degradation and slows down chemical reactions.[1]
Light Protect from light (e.g., use amber vials or store in the dark)Prevents photodegradation.[1]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)Minimizes exposure to oxygen, thus preventing oxidation.[1]
Container Tightly sealed, airtight containerPrevents evaporation of the solvent and exposure to moisture and atmospheric oxygen.[1]

Q3: How stable is this compound in different solvents?

Q4: Can I use solutions of this compound that have been stored for an extended period?

It is strongly recommended to use freshly prepared solutions for the best and most consistent results.[1] If you must use a previously prepared stock solution, it is crucial to visually inspect it for any signs of precipitation or color change. For critical applications, it is advisable to re-qualify the solution's concentration and purity using an appropriate analytical method, such as HPLC, before use.

Troubleshooting Guide

Issue 1: I am observing inconsistent results in my experiments using a stock solution of this compound.

  • Question: Could the inconsistency be due to the degradation of my compound in solution?

  • Answer: Yes, inconsistent results are a common sign of compound degradation. Over time, the concentration of the active compound can decrease, and the formation of degradation products could interfere with your assay.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution: Always prepare a fresh solution immediately before your experiment to ensure accuracy and consistency.[1]

    • Evaluate your storage conditions: Ensure that your stock solutions are stored at or below -20°C, protected from light, and in a tightly sealed container under an inert atmosphere.[1]

    • Perform a stability check: If you suspect degradation, you can analyze an aliquot of your stock solution using HPLC to check for the appearance of new peaks or a decrease in the main compound peak area.

Issue 2: My solution of this compound has changed color.

  • Question: What does a color change in my solution indicate?

  • Answer: A color change is often an indicator of chemical degradation, particularly oxidation. The formation of conjugated systems or oxidized products can lead to the absorption of visible light.

  • Troubleshooting Steps:

    • Discard the solution: Do not use a solution that has changed color, as it likely contains a significant amount of impurities.

    • Review your handling procedures: Ensure that you are using degassed solvents and flushing the headspace of your storage vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize exposure to oxygen.[1]

    • Consider antioxidants: For certain applications, the addition of a small amount of an antioxidant may be considered, but this should be tested to ensure it does not interfere with your experiments.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[2] The following is a general protocol for conducting a forced degradation study on this compound.

Objective: To investigate the degradation of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • High-purity solvent (e.g., acetonitrile (B52724) or methanol)

  • Hydrochloric acid (HCl) solution (0.1 N)

  • Sodium hydroxide (B78521) (NaOH) solution (0.1 N)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Incubator or water bath

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen high-purity solvent at a concentration of 1 mg/mL.[2]

  • Application of Stress Conditions: Expose the stock solution to the following stress conditions:

Stress ConditionExperimental Setup
Acid Hydrolysis Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.[1]
Base Hydrolysis Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.[1]
Oxidative Degradation Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.[1]
Thermal Degradation Heat the stock solution at 80°C for 48 hours.[1]
Photolytic Degradation Expose the stock solution to light according to ICH Q1B guidelines.[2]
Control Sample Store the stock solution under recommended conditions (-20°C, protected from light).
  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24, and 48 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound in each sample.

    • Analyze the chromatograms for the appearance of new peaks (degradation products) and the disappearance of the parent peak.

Visualizations

cluster_stress Stress Conditions cluster_compound cluster_degradation Degradation Pathways Acid Acidic pH Hydrolysis Hydrolysis Products Acid->Hydrolysis Base Basic pH Base->Hydrolysis Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidation Oxidation Products Oxidant->Oxidation Light Light (UV/Vis) Photodegradation Photodegradation Products Light->Photodegradation Heat Heat Heat->Hydrolysis Accelerates Heat->Oxidation Accelerates Heat->Photodegradation Accelerates Compound This compound in Solution

Caption: Potential degradation pathways of this compound.

Prep Prepare Stock Solution (1 mg/mL in suitable solvent) Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prep->Stress Sample Withdraw Aliquots at Defined Time Points Stress->Sample Neutralize Neutralize Acid/Base Samples Sample->Neutralize Dilute Dilute Samples to Working Concentration Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC Method Dilute->Analyze Evaluate Evaluate Data: % Degradation & Degradant Peaks Analyze->Evaluate

Caption: Experimental workflow for a forced degradation study.

References

optimizing storage conditions for 7-Methoxy-5-benzofuranpropanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 7-Methoxy-5-benzofuranpropanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal storage, handling, and stability testing of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it is recommended to store it in a tightly sealed, airtight container in a dry, cool, and well-ventilated place.[1] For optimal preservation, storage at -20°C or lower is advised to minimize thermal degradation.[2] The compound should also be protected from light to prevent photodegradation.[2] Storing under an inert atmosphere, such as argon or nitrogen, can further prevent oxidation.[2]

Q2: How should I store solutions of this compound?

A2: Solutions are generally less stable than the solid material.[2] If you need to store solutions, it is best to use a high-purity, degassed aprotic solvent like DMSO or DMF. Store solutions at -20°C or colder and protect them from light.[2] It is highly recommended to use freshly prepared solutions for experiments to ensure the accuracy of your results.[2]

Q3: What are the primary factors that can cause the degradation of this compound?

A3: Like many benzofuran (B130515) derivatives, this compound is susceptible to degradation from several factors:

  • Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation.[2]

  • Photodegradation: UV and visible light can initiate photo-oxidative processes.[2]

  • Thermal Degradation: Elevated temperatures can accelerate the rate of chemical decomposition.[2]

  • Hydrolysis: Exposure to strong acidic or basic conditions may lead to hydrolysis, although stability is derivative-dependent.

Q4: What are the visual or analytical signs of degradation?

A4: Degradation of this compound may be indicated by:

  • Color Change: A change in the appearance or color of the compound, such as turning yellowish or brownish, can be a sign of degradation.[2]

  • New Peaks in HPLC Analysis: The appearance of new peaks in a chromatogram during HPLC analysis is a clear indicator of impurity formation.[2]

  • Changes in Spectroscopic Profile: Alterations in the NMR, IR, or UV-Vis spectra compared to a reference standard can signify degradation.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of stock solution.Prepare fresh stock solutions before each experiment. If storing solutions, verify storage conditions (-20°C or lower, protected from light).[2] Consider performing a short-term stability study in your chosen solvent.[2]
Decreased purity of solid compound over time Improper storage conditions (exposure to light, air, or elevated temperature).Ensure the compound is stored in a tightly sealed, amber vial in a freezer (-20°C or below) and consider flushing with an inert gas before sealing.[2]
Appearance of unknown peaks in HPLC chromatogram Compound degradation.Review storage and handling procedures. Use a stability-indicating HPLC method to identify and quantify degradation products. Perform a forced degradation study to understand potential degradation pathways.

Experimental Protocols

Protocol: Forced Degradation Study

A forced degradation study is essential to understand the stability of this compound under various stress conditions.

1. Objective: To assess the stability of the compound under stress conditions (hydrolysis, oxidation, heat, and light) and to identify potential degradation products.

2. Materials:

  • This compound

  • HPLC grade acetonitrile (B52724) and water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a PDA detector and Mass Spectrometer (MS)

  • C18 reverse-phase HPLC column

  • Photostability chamber

  • Oven

3. Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl). Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature.

    • Thermal Degradation: Place a sample of the solid compound and 1 mL of the stock solution in an oven at 80°C.[2]

    • Photolytic Degradation: Expose the solid compound and 1 mL of the stock solution to UV and visible light in a photostability chamber.[2] Keep a control sample wrapped in foil.

  • Time Points: Collect samples at initial (t=0) and subsequent time points (e.g., 4, 8, 24, 48 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before injection.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze all samples using a validated stability-indicating HPLC-UV/MS method.

    • Record the peak area of the parent compound and any new peaks.

Illustrative Stability Data Summary

The following table provides an example of how to present data from a forced degradation study. The actual data for this compound will need to be determined experimentally.

Condition Time (hours) Purity of Parent Compound (%) Total Degradation Products (%)
Acid Hydrolysis (0.1 M HCl, 60°C) 099.90.1
2496.53.5
4892.17.9
Base Hydrolysis (0.1 M NaOH, 60°C) 099.90.1
2498.21.8
4896.53.5
Oxidative (3% H₂O₂, RT) 099.80.2
2488.411.6
4879.220.8
Thermal (80°C) 099.90.1
2499.60.4
4899.20.8
Photolytic (UV/Vis Light) 099.90.1
2494.35.7
4887.612.4

Note: This data is for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid Expose to base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base Expose to oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation Expose to thermal Thermal (80°C) prep_stock->thermal Expose to photo Photolytic (UV/Vis Light) prep_stock->photo Expose to sampling Sample at Time Points (0, 4, 8, 24, 48h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc data Data Evaluation hplc->data

Caption: Forced Degradation Study Workflow.

troubleshooting_tree start Inconsistent Results or Suspected Degradation check_solid Check Solid Compound Storage start->check_solid check_solution Check Solution Preparation and Storage start->check_solution solid_ok Storage OK? check_solid->solid_ok solution_ok Storage/Prep OK? check_solution->solution_ok correct_solid Correct Storage: - Airtight, -20°C - Protect from light - Inert atmosphere solid_ok->correct_solid No investigate_further Perform Forced Degradation Study to Understand Degradation Pathways solid_ok->investigate_further Yes fresh_solution Use Freshly Prepared Solutions. Store at -20°C, protected from light. solution_ok->fresh_solution No solution_ok->investigate_further Yes

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for 7-Methoxy-5-benzofuranpropanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of 7-Methoxy-5-benzofuranpropanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for this compound?

Peak tailing in the HPLC analysis of this compound is typically an indication of undesirable secondary interactions between the analyte and the stationary phase, or other systemic issues. Given its chemical structure, which includes a hydroxyl group and a benzofuran (B130515) ring system, the primary causes include:

  • Secondary Silanol (B1196071) Interactions: This is the most common cause of peak tailing for compounds with polar functional groups like the hydroxyl group in this compound.[1][2] Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the analyte through hydrogen bonding, leading to a secondary retention mechanism that results in a tailing peak.[1][3][4]

  • Mobile Phase pH Issues: While this compound is not strongly acidic or basic, the pH of the mobile phase can influence the ionization state of the residual silanol groups on the column packing (pKa ~3.5-4.5).[5][6] At a mid-range pH, these silanols are deprotonated and negatively charged, increasing their interaction with polar analytes.[1]

  • Column Contamination and Degradation: The accumulation of sample matrix components or other strongly retained compounds can create active sites on the column that cause tailing.[7] Physical degradation of the column bed, such as the formation of a void at the inlet, can also disrupt the sample band and lead to poor peak shape.[2][8]

  • Metal Contamination: Trace metal impurities (e.g., iron, aluminum) within the silica (B1680970) matrix of the column can chelate with the analyte, providing another mechanism for secondary interaction and causing significant peak tailing.[3][7]

  • Sample Overload: Injecting a sample that is too concentrated (mass overload) or in too large a volume can saturate the stationary phase and lead to peak distortion.[2][8]

Q2: What is a systematic approach to troubleshooting peak tailing for this compound?

A logical, step-by-step approach is the most efficient way to identify and resolve the issue. It is recommended to start with the simplest and most common solutions before moving to more complex and time-consuming ones. The workflow below illustrates a systematic process for diagnosis.

G start Peak Tailing Observed check_mobile_phase Q3: Optimize Mobile Phase (pH, Buffer, Organic Modifier) start->check_mobile_phase resolution Peak Shape Improved? check_mobile_phase->resolution Test Injection check_column_health Q4: Assess Column Health (Contamination, Voids) check_sample Q5: Evaluate Sample and Injection (Solvent, Concentration) check_column_health->resolution check_hardware Q6: Inspect HPLC Hardware (Tubing, Connections) check_sample->resolution check_hardware->resolution resolution->check_column_health No end Problem Resolved resolution->end Yes advanced Consider Advanced Solutions (e.g., Different Column Chemistry) resolution->advanced No, after all steps advanced->end

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Q3: How can I optimize the mobile phase to reduce peak tailing?

Optimizing the mobile phase is often the most effective way to mitigate peak tailing caused by secondary silanol interactions.

  • Adjusting Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of residual silanol groups, thereby reducing their ability to interact with the analyte.[1][6] For this compound, operating in a pH range of 2.5 to 3.5 is a good starting point. This ensures the silanol groups are protonated and less active.[1]

  • Using Buffers: A buffer is crucial for maintaining a stable pH across the column, which is essential for reproducible chromatography and symmetrical peaks.[5][6] Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can also help to mask residual silanol activity.[8]

  • Choice of Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers in reversed-phase HPLC. Due to its lower viscosity and different selectivity, acetonitrile often provides sharper peaks than methanol. It is worthwhile to evaluate both to see which gives a better peak shape for your compound.

ParameterRecommendation for this compoundRationale
Mobile Phase pH 2.5 - 3.5Suppresses ionization of residual silanol groups, minimizing secondary interactions.[1]
Buffer 25-50 mM Phosphate (B84403) or FormateMaintains a stable pH and helps mask active silanol sites.[5][8]
Organic Modifier AcetonitrileOften results in sharper peaks and lower backpressure compared to methanol.

Experimental Protocol: Mobile Phase pH Optimization

  • Prepare Buffer Solutions: Prepare a series of aqueous mobile phase buffers at different pH values (e.g., pH 2.5, 3.0, 3.5, and 7.0 for comparison) using an appropriate buffer system like phosphate or formate.

  • Mobile Phase Preparation: For each pH level, prepare the mobile phase by mixing the aqueous buffer with the organic modifier (e.g., acetonitrile) in the desired ratio.

  • Column Equilibration: Start with the lowest pH. Flush the HPLC system and column with the prepared mobile phase for at least 20 column volumes or until a stable baseline is achieved.

  • Inject Standard: Inject a standard solution of this compound and record the chromatogram.

  • Sequential Analysis: Increase the pH to the next level. Before injecting the sample, ensure the column is fully equilibrated with the new mobile phase by flushing for another 20 column volumes.

  • Data Analysis: Repeat the injection for each pH level. Compare the peak asymmetry or tailing factor for each run to determine the optimal pH.

Q4: My peak is still tailing after optimizing the mobile phase. What should I check next?

If mobile phase optimization does not resolve the issue, the problem may lie with the column itself.

  • Use an End-capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups to make them less active.[2][5] If you are not already using one, switching to a high-quality, end-capped C18 or a polar-embedded column can significantly improve peak shape for polar analytes.[5]

  • Column Contamination: Strongly retained compounds from previous injections can contaminate the head of the column, leading to active sites that cause peak tailing.

  • Column Void: A void at the inlet of the column can cause the sample band to spread, resulting in peak distortion. This can be caused by pressure shocks or the dissolution of the silica bed at high pH.[2][8]

Experimental Protocol: Column Washing and Regeneration

  • Disconnect from Detector: Disconnect the column from the detector to avoid contamination.

  • Reverse Direction: Reverse the direction of flow through the column (if permitted by the manufacturer).

  • Washing Sequence: Wash the column with a series of solvents of increasing elution strength. A typical sequence for a reversed-phase column is:

    • 20 column volumes of HPLC-grade water (to remove buffers).

    • 20 column volumes of methanol.

    • 20 column volumes of acetonitrile.

    • 20 column volumes of isopropanol (B130326) (a strong solvent to remove highly retained compounds).

  • Re-equilibration: Return the column to its normal flow direction and re-equilibrate with your mobile phase until the baseline is stable.

  • Test Performance: Inject your standard again to see if the peak shape has improved. If not, and you suspect a void, the column may need to be replaced.

Q5: Could my sample preparation or injection technique be the cause of peak tailing?

Yes, the way the sample is prepared and introduced into the system can significantly impact peak shape.

  • Sample Solvent: If the sample is dissolved in a solvent that is much stronger (i.e., more non-polar in reversed-phase) than the mobile phase, it can cause peak distortion.[7] Ideally, the sample should be dissolved in the mobile phase itself.

  • Sample Concentration (Mass Overload): Injecting too much analyte can overload the column, leading to a "shark-fin" or tailing peak shape.[2][8]

  • Injection Volume (Volume Overload): Injecting a large volume of a strong sample solvent can also cause peak distortion.

Experimental Protocol: Diagnosing Sample-Related Issues

  • Sample Solvent Test: If your sample is not dissolved in the mobile phase, prepare a new sample diluted in the mobile phase and inject it. Compare the peak shape to your original injection.

  • Concentration Test: Prepare a series of dilutions of your sample (e.g., 1:10, 1:100) in the mobile phase. Inject each dilution and observe the peak shape. If the tailing decreases with dilution, you are likely overloading the column.

  • Injection Volume Test: If you suspect volume overload, reduce the injection volume by half and see if the peak shape improves.

Q6: I've tried everything above, but the peak tailing persists. What else could be wrong?

If you have addressed the mobile phase, column, and sample, the issue might be related to the HPLC hardware.

  • Extra-Column Volume (Dead Volume): The volume of the tubing and connections between the injector, column, and detector can contribute to peak broadening and tailing.[5] This is often referred to as "dead volume." Using tubing with an unnecessarily large internal diameter or excessive length can be a cause.[5]

  • Improperly Fitted Connections: A poor connection, for example, between the tubing and the column end fitting, can create a small void or dead space where the sample can diffuse, causing tailing.

To minimize extra-column volume, ensure you are using tubing with a small internal diameter (e.g., 0.125 mm or 0.005 inches) and that all connections are properly seated and tightened.

Understanding the Mechanism of Peak Tailing

The diagram below illustrates the primary cause of peak tailing for a polar analyte like this compound on a silica-based reversed-phase column.

G cluster_0 Silica Surface (Stationary Phase) cluster_1 Mobile Phase C18 C18 Chains (Primary Retention) Silanol Ionized Silanol Group (Si-O⁻) (Secondary Interaction Site) Analyte This compound (with polar -OH group) Analyte->C18 Hydrophobic Interaction (Desired) Analyte->Silanol Hydrogen Bonding / Ionic Interaction (Causes Tailing) mp Analyte molecules in mobile phase

References

Technical Support Center: Minimizing Oxidative Degradation of 7-Methoxy-5-benzofuranpropanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the oxidative degradation of 7-Methoxy-5-benzofuranpropanol. The information is based on established principles for related benzofuran (B130515) and phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: As a phenolic benzofuran derivative, this compound is susceptible to degradation primarily through oxidation.[1] Key environmental factors that can accelerate its degradation include:

  • Exposure to Light (Photodegradation): UV and visible light can provide the energy to initiate photo-oxidative processes.[1]

  • Elevated Temperatures (Thermal Degradation): High temperatures can increase the rate of chemical reactions, including oxidation.[1]

  • Presence of Oxidizing Agents: Contact with atmospheric oxygen or other oxidizing agents can lead to the formation of degradation products.[1]

  • Extreme pH Conditions (Hydrolysis): Prolonged exposure to strong acidic or basic conditions can potentially lead to hydrolysis or other degradative reactions.[1]

  • Humidity: Moisture can facilitate certain degradation reactions.[1]

Q2: What are the visual or analytical indicators of this compound degradation?

A2: Degradation of this compound may be indicated by:

  • Color Change: A noticeable change in the color of the material, often to a yellowish or brownish hue, can be a sign of oxidation.[1]

  • Appearance of New Peaks in HPLC Analysis: The emergence of new peaks in a chromatogram is a clear indicator of the formation of impurities or degradation products.[1]

  • Changes in Spectroscopic Profile: Alterations in the UV-Vis, IR, or NMR spectra can also suggest degradation has occurred.[1]

Q3: How should I store this compound to minimize degradation?

A3: To ensure the stability of this compound, the following storage conditions are recommended:

  • Temperature: Store at -20°C or lower to minimize thermal degradation.[1]

  • Light: Protect from light by storing in an amber vial or in a dark place.[1]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.[1]

  • Container: Use a tightly sealed, airtight container to prevent exposure to moisture and atmospheric oxygen.[1]

Q4: Are solutions of this compound stable?

A4: Solutions are generally less stable than the solid material. If you need to store solutions, it is recommended to:

  • Use a high-purity, degassed solvent.[1]

  • Store at -20°C or lower.[1]

  • Protect from light.[1]

  • Use freshly prepared solutions for the best results.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Sample has changed color (e.g., turned yellow/brown). Oxidation due to exposure to air and/or light.Procure a fresh sample and ensure it is stored under an inert atmosphere and protected from light. Consider flushing the vial with argon or nitrogen before sealing.[1]
Inconsistent experimental results. Degradation of stock solution.Prepare fresh stock solutions before each experiment. If solutions must be stored, perform a short-term stability study in your chosen solvent to understand its degradation profile.[1]
New, unexpected peaks appear in HPLC analysis. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating HPLC method.[2]
Loss of compound purity over time. Improper storage conditions.Verify that the compound was stored at the recommended temperature (-20°C or below), protected from light, and under an inert atmosphere.[1]

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[3][4] A general protocol is as follows:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.[1][2]

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.[1]

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.[1]

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[1]

    • Thermal Degradation: Transfer a small amount of the solid compound to a vial and place it in an oven at 80°C for 48 hours.[1]

    • Photolytic Degradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines.[2]

  • Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample. Neutralize the acid and base hydrolysis samples if necessary. Dilute the samples to a suitable concentration and analyze using a developed stability-indicating HPLC method.[2]

  • Data Evaluation: Calculate the percentage degradation of the parent compound. Analyze the chromatograms for the appearance and growth of degradation peaks.[2] The goal is to achieve 5-20% degradation to ensure the method is stability-indicating.[4][5]

Visualizations

cluster_workflow Experimental Workflow for Minimizing Oxidative Degradation A Initial Analysis of This compound B Forced Degradation Study (Oxidation, Heat, Light) A->B Expose to Stress C Identify Degradation Products (HPLC-MS) B->C Analyze Samples D Develop & Validate Stability-Indicating Method C->D Use Degradation Profile E Evaluate Stabilizing Agents (e.g., Antioxidants) D->E Apply Method F Optimize Storage Conditions (Temp, Atmosphere, Light) D->F Apply Method G Confirm Stability of Optimized Formulation E->G F->G

Caption: Workflow for investigating and minimizing oxidative degradation.

cluster_pathway Potential Oxidative Degradation Pathway A This compound B Phenoxy Radical Intermediate A->B Oxidizing Agent (O2, H2O2) C Epoxide Formation on Furan Ring B->C Intramolecular Rearrangement E Polymeric Degradation Products B->E Radical Polymerization D Ring-Opened Products (e.g., Aldehydes, Carboxylic Acids) C->D Hydrolysis/Further Oxidation

Caption: Plausible oxidative degradation pathway for this compound.

References

avoiding photodegradation of 7-Methoxy-5-benzofuranpropanol during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the photodegradation of 7-Methoxy-5-benzofuranpropanol during experiments.

Frequently Asked Questions (FAQs)

Q1: What is photodegradation and why is it a concern for this compound?

A1: Photodegradation is the process by which a molecule is broken down by light energy. For a compound like this compound, which contains a benzofuran (B130515) ring system, this is a significant concern. The aromatic and heterocyclic nature of the molecule makes it susceptible to absorbing ultraviolet (UV) and even visible light, which can lead to chemical reactions that alter its structure and compromise its biological activity. This can result in inconsistent experimental results, loss of therapeutic efficacy, and the formation of unknown and potentially toxic byproducts.

Q2: What wavelengths of light are most likely to cause photodegradation of this compound?

Q3: How can I visually detect if my sample of this compound has undergone photodegradation?

A3: Visual detection can be challenging without analytical instrumentation. However, signs of photodegradation may include a change in the color or clarity of a solution. If a previously colorless solution develops a yellow or brownish tint, degradation is likely. The formation of precipitates or cloudiness can also indicate the generation of less soluble degradation products. For definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are recommended to check for the appearance of new peaks or a decrease in the peak area of the parent compound.

Q4: Are there any chemical additives that can help prevent the photodegradation of this compound?

A4: Yes, certain additives can offer protection. Antioxidants and free-radical scavengers can help mitigate photodegradation, as light exposure can generate reactive oxygen species that damage the molecule. Commonly used photoprotective agents for phenolic compounds include ascorbic acid (Vitamin C) and butylated hydroxytoluene (BHT). However, it is essential to ensure that any additive used is compatible with the experimental system and does not interfere with the intended biological or chemical assays.

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Inconsistent or non-reproducible bioassay results. Photodegradation of this compound leading to variable concentrations of the active compound.1. Strictly adhere to light-protection protocols (use amber vials, wrap containers in foil). 2. Prepare fresh solutions of the compound immediately before each experiment. 3. Work under red or amber safelight conditions. 4. Include a "dark control" sample that is handled identically but shielded from light to quantify the extent of degradation.
Appearance of unexpected peaks in HPLC or other analytical readouts. Formation of photodegradation byproducts.1. Minimize light exposure during sample preparation and analysis. Use amber autosampler vials and cover the autosampler tray if possible. 2. Confirm the identity of the main peak by comparing the retention time with a freshly prepared, protected standard. 3. If degradation is suspected, re-run the analysis with a sample that has been rigorously protected from light.
A gradual decrease in the concentration of this compound in solution over time, even when stored. Inadequate protection from ambient laboratory light during storage.1. Store stock solutions in amber glass vials with tightly sealed caps. 2. For long-term storage, wrap the vials in aluminum foil and store at the recommended temperature (typically -20°C or lower). 3. Aliquot stock solutions to minimize the number of times the main stock is exposed to light and temperature changes.
Reduced potency of the compound in cell-based assays. Degradation of the compound in the cell culture medium during incubation due to light exposure from the incubator or laboratory environment.1. Use opaque, black-walled microplates for fluorescence or luminescence-based assays. 2. If clear plates are necessary, wrap them in aluminum foil during incubation. 3. Minimize the time plates are outside of the incubator and exposed to ambient light.

Data Presentation

Table 1: Representative UV-Vis Absorption Maxima of Structurally Related Benzofuran Derivatives

CompoundSolventλmax (nm)Reference
5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridineCyclohexane355[1]
2,3-BenzofuranTetrahydrofuran (THF)~284, ~290 (shoulder)[2]
7-Methoxycoumarin derivativesVariousRed-shifted from parent[3]

Note: This data is for structurally related compounds and suggests that this compound likely absorbs in the UVA range.

Table 2: General Photostability of Phenolic Compounds (Illustrative)

Compound ClassTypical Photodegradation RateKey Influencing FactorsProtective Measures
Phenolic AlcoholsCan be rapid, especially in the presence of photosensitizersLight intensity, wavelength, presence of oxygen, pH, solventExclusion of UV and blue light, use of amber glassware, deoxygenation of solvents, addition of antioxidants.
Hydroxycinnamic Acid DerivativesVariable, dependent on substitution patternDegree of conjugation, presence of electron-donating/withdrawing groupsSimilar to other phenolic compounds.
FlavonoidsGenerally more stable due to extensive conjugation, but can still degradeSpecific structure, glycosylation patternSimilar to other phenolic compounds.

Note: This table provides a general overview. The specific photostability of this compound should be determined experimentally.

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Solutions to Minimize Photodegradation

  • Work Environment:

    • Conduct all manipulations of the dry compound and its solutions in a dimly lit room.

    • Whenever possible, use a red or amber safelight, which emits longer wavelength light that is less likely to be absorbed by the compound.

    • Avoid direct sunlight and turn off or shield overhead fluorescent lighting.

  • Materials:

    • Amber glass vials with Teflon-lined caps.

    • Aluminum foil.

    • Opaque or amber-colored microcentrifuge tubes.

    • High-purity, deoxygenated solvents (if the compound is susceptible to photo-oxidation). To deoxygenate, bubble with an inert gas like argon or nitrogen for 15-20 minutes.

  • Preparation of Stock Solution:

    • Weigh the solid this compound in a low-light environment.

    • Dissolve the compound in the appropriate deoxygenated solvent in an amber glass vial.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Immediately wrap the vial in aluminum foil to provide an additional light barrier.

    • Label the foil-wrapped vial clearly.

  • Preparation of Working Solutions:

    • Prepare dilutions from the stock solution in amber or foil-wrapped tubes.

    • Minimize the time the stock solution vial is open and exposed to the atmosphere and ambient light.

    • Prepare only the amount of working solution needed for the immediate experiment.

  • Use in Experiments:

    • If using multi-well plates, opt for opaque plates (e.g., black-walled plates for fluorescence assays).

    • If clear plates are required, keep them covered with an opaque lid or aluminum foil at all times when not being read by an instrument.

    • For procedures requiring illumination (e.g., fluorescence microscopy), use the lowest possible light intensity and shortest exposure time necessary to acquire a signal. Employ filters to block unnecessary excitation wavelengths.

  • Storage:

    • Store stock solutions at -20°C or -80°C in properly sealed and light-protected (amber vial wrapped in foil) containers.

    • Aliquot stock solutions into smaller volumes for single-use to avoid repeated freeze-thaw cycles and light exposure of the entire stock.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow to Minimize Photodegradation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start weigh Weigh Compound (Low Light) start->weigh dissolve Dissolve in Deoxygenated Solvent (Amber Vial) weigh->dissolve store_stock Store Stock Solution (-20°C, Wrapped in Foil) dissolve->store_stock prepare_working Prepare Working Solution (From Aliquot) store_stock->prepare_working perform_assay Perform Assay (Light-Protected Plates) prepare_working->perform_assay hplc HPLC Analysis (Amber Vials) prepare_working->hplc analyze Analyze Data perform_assay->analyze perform_assay->hplc dark_control Compare with Dark Control hplc->dark_control

Caption: Workflow for handling this compound.

Signaling_Pathway Inhibition of NF-κB and MAPK Pathways by Benzofuran Derivatives cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Cellular Response LPS LPS MAPKKK MAPKKK LPS->MAPKKK IKK IKK Complex LPS->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) AP1->Cytokines transcribes IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB->Cytokines transcribes Benzofuran 7-Methoxy-5- benzofuranpropanol (Hypothesized Inhibitor) Benzofuran->MAPK Inhibits Benzofuran->IKK Inhibits

Caption: Benzofuran derivatives as inhibitors of inflammatory pathways.[4][5][6]

References

Validation & Comparative

A Comparative Guide to the Antioxidant Activity of 7-Methoxy-5-benzofuranpropanol and Other Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Antioxidant Activity of Benzofuran (B130515) Derivatives

Benzofuran and its derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including their capacity as antioxidants.[1][2] The antioxidant activity of these compounds is largely attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals, a property influenced by the nature and position of substituents on the benzofuran scaffold. It has been reported that the transformation of a chroman skeleton, present in Vitamin E, to a benzofuran skeleton can lead to an increase in antioxidant activity.[1]

The following table summarizes the in vitro antioxidant activity of a selection of benzofuran derivatives, as measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to inhibit 50% of the DPPH radicals, with a lower value indicating higher antioxidant potency.

CompoundAssayIC50 (µM)Reference
5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA)DPPHMore active than Trolox C[1]
Benzofuran compound 59 (from D. latifolia)DPPH96.7 ± 8.9[3]
Benzofuran derivative 9 (3,3-disubstituted-3H-benzofuran-2-one)DPPHrIC50 = 0.23 ± 0.01[4]
Benzofuran derivative 15 (3,3-disubstituted-3H-benzofuran-2-one)DPPHrIC50 = 0.20 ± 0.01[4]
Benzofuran derivative 18 (3,3-disubstituted-3H-benzofuran-2-one)DPPHrIC50 = 0.18 ± 0.01[4]
Benzofuran derivative 20 (3,3-disubstituted-3H-benzofuran-2-one)DPPHrIC50 = 0.31 ± 0.01[4]

Note: rIC50 represents the relative IC50 in terms of mols of antioxidant per mol of DPPH.

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is crucial for the comparison of different compounds. The following are detailed protocols for three commonly employed in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH• by an antioxidant. The purple DPPH• solution shows a strong absorbance at 517 nm, which decreases upon reduction by an antioxidant, leading to a color change to yellow.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695)

  • Test compounds

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of test solutions: Dissolve the test compounds and positive control in methanol or ethanol to prepare a series of concentrations.

  • Reaction mixture: In a 96-well plate, add 100 µL of the test solution to 100 µL of the DPPH solution. For the blank, add 100 µL of the solvent instead of the test solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where A_control is the absorbance of the blank and A_sample is the absorbance of the test solution. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The blue-green ABTS•+ solution has a characteristic absorbance at 734 nm, which is reduced in the presence of an antioxidant.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compounds

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of ABTS•+ working solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test solutions: Dissolve the test compounds and positive control in a suitable solvent to prepare a series of concentrations.

  • Reaction mixture: In a 96-well plate, add 10 µL of the test solution to 190 µL of the ABTS•+ working solution.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm.

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compounds

  • Positive control (e.g., FeSO₄·7H₂O)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of test solutions: Dissolve the test compounds in a suitable solvent to prepare a series of concentrations.

  • Reaction mixture: In a 96-well plate, add 20 µL of the test solution to 180 µL of the FRAP reagent.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 4 minutes).

  • Measurement: Measure the absorbance of each well at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O and is expressed as µM of Fe(II) equivalents.

Signaling Pathways in Antioxidant Activity

The antioxidant effects of many natural compounds, including benzofuran derivatives, are not solely due to direct radical scavenging but also involve the modulation of cellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway .

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). Several natural and synthetic compounds, including some with heterocyclic structures similar to benzofurans, have been identified as activators of the Nrf2 pathway.

G General Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis prep_reagent Prepare Reagent (DPPH, ABTS, or FRAP) mix Mix Reagent and Sample prep_reagent->mix prep_sample Prepare Test Compound and Controls prep_sample->mix incubate Incubate mix->incubate measure Measure Absorbance incubate->measure calculate Calculate % Inhibition or Antioxidant Capacity measure->calculate ic50 Determine IC50 calculate->ic50

Caption: General experimental workflow for in vitro antioxidant capacity assessment.

Nrf2_Pathway Nrf2-ARE Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1 Keap1 Keap1->Nrf2_Keap1 Nrf2_Keap1->Nrf2 Release Degradation Proteasomal Degradation Nrf2_Keap1->Degradation Activator Oxidative Stress or Nrf2 Activator Activator->Nrf2_Keap1 Dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Gene_Expression Transcription of Antioxidant Genes (HO-1, NQO1, GCL) ARE->Gene_Expression Antioxidant_Enzymes Synthesis of Antioxidant Enzymes Gene_Expression->Antioxidant_Enzymes Antioxidant_Enzymes->Activator Cellular Protection

Caption: The Nrf2-ARE signaling pathway for antioxidant defense.

References

A Comparative Analysis of 7-Methoxy-5-benzofuranpropanol's Potential Antioxidant Activity Against Standard Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide offers a comparative overview of the anticipated antioxidant potential of 7-Methoxy-5-benzofuranpropanol against well-established antioxidants such as Trolox and Vitamin C. Due to the limited availability of direct experimental data for this compound in peer-reviewed literature, this guide contextualizes its potential efficacy through data on structurally related benzofuran (B130515) derivatives and established antioxidant benchmarks.

This document provides a summary of available quantitative data for comparable compounds, detailed experimental protocols for key antioxidant assays, and visualizations of relevant biological pathways and experimental workflows to facilitate a comprehensive understanding.

Comparative Antioxidant Activity: A Data-Driven Overview

Antioxidant CompoundAssayIC50 (µM)
Standard Antioxidants
TroloxDPPH15.06[1]
ABTS11.71[1]
Vitamin C (Ascorbic Acid)DPPH27.37[1]
Structurally Related Benzofuran Derivatives
2,3,4-trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuranDPPH10.39 (IC20)[1]
Compound 20 (a 3,3-disubstituted-3H-benzofuran-2-one)DPPHBetter than Trolox
Benzofuran compounds 59 and 60 DPPH96.7[2][3]
1,3-benzofuran derivatives (61-63 )DPPH8.57-10.59 (mM)[2][3]

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here are representative values from multiple sources.[1] For qualitative comparison, a structurally similar compound, 2,3,4-trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran, has demonstrated free radical scavenging activity.[1] The structural differences, particularly the nature and position of substituents on the benzofuran ring, will influence the antioxidant potency.[1] It has been reported that the transformation of a chroman skeleton (found in Vitamin E) to a benzofuran skeleton can increase antioxidant activity.[4][5]

Proposed Antioxidant Mechanism of Benzofuran Derivatives

The antioxidant activity of phenolic compounds like benzofuran derivatives is primarily attributed to their ability to donate a hydrogen atom from a hydroxyl group to neutralize free radicals.[1] This process, known as hydrogen atom transfer (HAT), is a key mechanism for breaking the chain reaction of oxidation.[1] The presence of electron-donating groups, such as methoxy (B1213986) and alkyl groups, on the benzofuran ring can influence the antioxidant capacity by affecting the stability of the resulting phenoxyl radical.[1] In solvents, a sequential proton loss–electron transfer (SPL–ET) mechanism may also be a likely antioxidative route for some benzofuran compounds.[6]

Experimental Protocols for Antioxidant Activity Assessment

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[7] The principle is based on the reduction of the violet-colored DPPH radical to the stable, light-yellow DPPH-H molecule in the presence of a hydrogen-donating antioxidant.[7]

Procedure:

  • A stock solution of DPPH is prepared in an organic solvent like methanol (B129727) or ethanol.

  • The test compound (e.g., this compound) is prepared in a range of concentrations.

  • A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">

    AbscontrolAbs{control}Abscontrol​
    - ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
    AbssampleAbs{sample}Abssample​
    ) / ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
    AbscontrolAbs{control}Abscontrol​
    ] x 100

  • The IC50 value is determined as the concentration of the sample that causes 50% inhibition of the DPPH radical.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (

ABTS+ABTS^{\cdot+}ABTS⋅+
). The blue-green
ABTS+ABTS^{\cdot+}ABTS⋅+
chromophore is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form of ABTS.[1][5]

Procedure:

  • The

    ABTS+ABTS^{\cdot+}ABTS⋅+
    solution is prepared by reacting an aqueous solution of ABTS with potassium persulfate and incubating the mixture in the dark at room temperature for 12-16 hours.[1]

  • The

    ABTS+ABTS^{\cdot+}ABTS⋅+
    solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.[5]

  • The test compound is added to the diluted

    ABTS+ABTS^{\cdot+}ABTS⋅+
    solution.

  • The reaction mixture is incubated for a specific time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of inhibition is calculated, and the antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals, which are one of the most common reactive oxygen species (ROS) in the body.[8] The assay is based on the inhibition of the peroxyl-radical-induced oxidation of a fluorescent probe (commonly fluorescein) by an antioxidant.[8]

Procedure:

  • A fluorescent probe (fluorescein) is mixed with the antioxidant sample in the wells of a microplate.

  • A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to the mixture.[8]

  • The fluorescence decay of the probe is monitored kinetically over time.

  • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

  • The results are typically expressed as Trolox equivalents (TE).

Visualization of Experimental Workflow and Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and a relevant signaling pathway.

DPPH_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis cluster_result Result DPPH_sol DPPH Solution (Violet) Mixing Mixing DPPH_sol->Mixing Test_cmpd Test Compound (e.g., 7-Methoxy-5- benzofuranpropanol) Test_cmpd->Mixing Incubation Incubation (Dark, 30 min) Mixing->Incubation Spectro Spectrophotometer (517 nm) Incubation->Spectro Reduced_DPPH Reduced DPPH (Yellow/Colorless) Incubation->Reduced_DPPH Antioxidant Action Calc IC50 Calculation Spectro->Calc

Caption: Workflow of the DPPH radical scavenging assay.

ABTS_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS ABTS Solution ABTS_radical ABTS Radical Cation (ABTS.+) (Blue-Green) ABTS->ABTS_radical K2S2O8 Potassium Persulfate K2S2O8->ABTS_radical Oxidation Reaction_mix Reaction Mixture ABTS_radical->Reaction_mix Test_cmpd Test Compound Test_cmpd->Reaction_mix Spectro Spectrophotometer (734 nm) Reaction_mix->Spectro Decolorization TEAC_calc TEAC Calculation Spectro->TEAC_calc

Caption: Workflow of the ABTS radical cation decolorization assay.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub promotes Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Gene_exp Gene Expression (e.g., HO-1, NQO1) ARE->Gene_exp activates Gene_exp->ROS neutralizes

Caption: The Keap1-Nrf2 antioxidant response pathway.

Cellular Signaling Pathways in Antioxidant Response

Many antioxidants exert their effects not only by direct radical scavenging but also by modulating cellular signaling pathways involved in the response to oxidative stress. A key pathway is the Keap1-Nrf2-ARE pathway. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

References

A Comparative Guide to Purity Validation of 7-Methoxy-5-benzofuranpropanol by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity validation of 7-Methoxy-5-benzofuranpropanol against other analytical techniques. Supporting experimental data, detailed methodologies, and visual workflows are presented to aid in the selection of the most appropriate analytical method for purity assessment.

Executive Summary

High-Performance Liquid Chromatography with UV detection (HPLC-UV) stands out as a robust, sensitive, and widely accessible method for the purity determination of non-volatile organic compounds like this compound. Its high resolution and accuracy make it ideal for separating and quantifying the main component from its impurities. While Gas Chromatography-Mass Spectrometry (GC-MS) offers superior specificity for volatile impurities and Quantitative Nuclear Magnetic Resonance (qNMR) provides absolute quantification without the need for a specific reference standard, HPLC-UV presents a well-balanced approach for routine quality control and purity certification.

Data Presentation: Comparison of Analytical Techniques

The following tables summarize the typical performance characteristics of HPLC-UV compared to GC-MS and qNMR for the analysis of benzofuran (B130515) derivatives and other similar small molecules. The data for HPLC-UV and GC-MS is adapted from a validation study on a structurally related benzofuran derivative, 2-(2-thienyl)benzofuran, and serves as a representative comparison.

Table 1: Method Performance Comparison

ParameterHPLC-UVGC-MSqNMR
Principle Separation based on polarity and partitioning between a stationary and a mobile phase, with detection via UV absorbance.Separation of volatile compounds based on boiling point and polarity, with detection by mass spectrometry.Intrinsic quantitative analysis based on the direct relationship between the integrated signal of a nucleus and its molar concentration.
Typical Purity Range 95.0% - 99.9%98.0% - 99.9%98.5% - 99.9%
Strengths - Wide applicability to a broad range of organic molecules.- High resolution and sensitivity.- Well-established and robust methodology.- Excellent for volatile and semi-volatile impurities.- Provides structural information for impurity identification.- Absolute quantification without a specific reference standard.- Provides structural confirmation.- Non-destructive.
Limitations - Not suitable for volatile compounds.- Co-eluting impurities with similar UV spectra can be challenging to resolve.- Not suitable for non-volatile or thermally labile compounds.- May require derivatization.- Lower sensitivity than chromatographic methods.- Requires more expensive instrumentation and specialized expertise.

Table 2: Typical Validation Parameters

Validation ParameterHPLC-UVGC-MSqNMR
Linearity (r²) > 0.999> 0.999> 0.999
Accuracy (% Recovery) 98 - 102%98 - 102%98 - 102%
Precision (%RSD) < 2.0%< 2.0%< 3.0%
Limit of Detection (LOD) ~0.01%~0.005% (for volatile analytes)~0.1%
Limit of Quantification (LOQ) ~0.03%~0.02% (for volatile analytes)~0.3%

Experimental Protocols

A detailed methodology for a representative HPLC-UV method suitable for the purity validation of this compound is provided below.

HPLC-UV Method for Purity Determination

This reversed-phase HPLC method is designed for the separation and quantification of this compound and its non-volatile impurities.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-15 min: 30-70% B

    • 15-20 min: 70% B

    • 20-22 min: 70-30% B

    • 22-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Approximately 285 nm (based on the UV absorbance maxima of similar benzofuran structures).

  • Run Time: 25 minutes.

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic Acid (analytical grade).

  • This compound reference standard of known purity.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of the this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to a working concentration (e.g., 100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a similar concentration as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity of the this compound sample is calculated using the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship between the compared analytical techniques.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Weigh Accurately Weigh Sample & Standard Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter through 0.45 µm Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 285 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity by Area % Integrate->Calculate Report Report Calculate->Report Purity Report

Caption: Experimental workflow for HPLC-UV purity validation.

Technique_Comparison cluster_techniques Analytical Techniques cluster_info Information Provided Analyte 7-Methoxy-5- benzofuranpropanol Purity HPLC HPLC-UV Analyte->HPLC GCMS GC-MS Analyte->GCMS qNMR qNMR Analyte->qNMR HPLC_info Quantitative Purity (non-volatile impurities) HPLC->HPLC_info GCMS_info Qualitative & Quantitative Purity (volatile impurities) GCMS->GCMS_info qNMR_info Absolute Purity & Structural Confirmation qNMR->qNMR_info

Comparative Analysis of 7-Methoxy-5-benzofuranpropanol Activity: A Review of Cross-Validation in Diverse Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological activity of 7-Methoxy-5-benzofuranpropanol and structurally related compounds. Due to a lack of specific quantitative data for this compound in the public domain, this document focuses on the reported activities of analogous benzofuran (B130515) derivatives to provide a predictive cross-validation context.

While this compound, a natural product isolated from Lindera strychnifolia, has been identified, a comprehensive profile of its biological activity through various assays is not yet publicly available. However, the broader class of benzofuran derivatives has demonstrated significant antioxidant and anti-inflammatory properties. This guide summarizes the available data on structurally similar compounds to infer the potential activities of this compound.

Comparative Efficacy of Structurally Related Benzofuran Derivatives

To contextualize the potential bioactivity of this compound, the following tables summarize the quantitative data for structurally analogous compounds found in other natural sources, such as maple syrup.

Table 1: Antioxidant Activity of Benzofuran Derivatives

Compound/ExtractAssayTargetActivity (IC50)Source
Phenolic derivatives and coumarins (including a dihydrodehydrodiconiferyl alcohol derivative)DPPH Radical ScavengingFree radical neutralization< 100 μMMaple Syrup
2,3-dihydro-2-(4-hydroxy-3-methoxy-phenyl)-3-(hydroxymethyl)-7-methoxy-5-benzofuranpropanolSOD-like ActivitySuperoxide (B77818) radical scavenging40 - 80 μMCanadian Sugar Maple Sap

Table 2: Anti-inflammatory Activity of Benzofuran Derivatives (Qualitative Data)

Compound ClassAssay TypeMolecular TargetsObserved Effect
Benzofuran DerivativesInhibition of Inflammatory MediatorsNO, PGE2, TNF-α, IL-1βReduction in pro-inflammatory molecules
Benzofuran DerivativesEnzyme InhibitioniNOS, COX-2Inhibition of inflammatory enzyme activity

Experimental Protocols

Detailed methodologies for the key assays cited are provided below to support the design of cross-validation studies for this compound.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.[1][2]

  • Principle: In the presence of an antioxidant, the purple color of the stable DPPH radical fades to a yellow color, which is measured spectrophotometrically.[1][3]

  • Reagents:

    • DPPH solution (0.1 mM in methanol (B129727) or ethanol).[1]

    • Test compound dissolved in a suitable solvent.

    • Positive control (e.g., Ascorbic acid).[2]

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control.[1]

    • Add an equal volume of the DPPH working solution to each dilution of the test compound and control in a 96-well plate.[1]

    • Include a blank containing only the solvent and the DPPH solution.[1]

    • Incubate the plate in the dark at room temperature for 30 minutes.[1][2]

    • Measure the absorbance at 517 nm using a microplate reader.[1][2]

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100[2]

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.[1]

2. Superoxide Dismutase (SOD)-like Activity Assay

This assay measures the ability of a compound to scavenge superoxide radicals.

  • Principle: Superoxide radicals are generated, often by a xanthine (B1682287)/xanthine oxidase system, which then reduce a detector molecule (e.g., WST-1) to a colored formazan (B1609692) product. The presence of a compound with SOD-like activity will inhibit this reduction.

  • Reagents:

    • Phosphate buffer.

    • Xanthine solution.

    • Xanthine Oxidase solution.

    • WST-1 (or similar tetrazolium salt) solution.

    • Test compound.

  • Procedure:

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the xanthine and WST-1 solutions to all wells.

    • Initiate the reaction by adding xanthine oxidase solution to the wells.

    • Incubate at 37°C for 20-30 minutes.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).

    • The percentage inhibition of superoxide generation is calculated, and the IC50 value is determined.

Anti-inflammatory Activity Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX enzymes, which are key mediators of inflammation.

  • Principle: The assay measures the production of prostaglandins (B1171923) (e.g., PGF2α) from arachidonic acid by COX enzymes. The amount of prostaglandin (B15479496) produced is quantified, typically by ELISA or other immunoassay methods.

  • Reagents:

    • Reaction buffer.

    • Heme.

    • COX-1 or COX-2 enzyme.

    • Test compound.

    • Arachidonic acid (substrate).

    • Stannous chloride (to stop the reaction).

  • Procedure:

    • Pre-incubate the reaction buffer, heme, enzyme, and test compound at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a short period (e.g., 2 minutes) at 37°C.

    • Stop the reaction by adding stannous chloride.

    • Quantify the amount of prostaglandin produced using an appropriate detection method.

    • Determine the percentage of COX inhibition and the IC50 value.

2. Nitric Oxide (NO) Synthase Inhibition Assay

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator.

  • Principle: The production of NO by nitric oxide synthase (NOS) is measured indirectly by quantifying the accumulation of its stable oxidation products, nitrite (B80452) and nitrate. The Griess reaction is commonly used to measure nitrite.

  • Reagents:

    • Cell culture medium.

    • RAW 264.7 macrophage cells.

    • Lipopolysaccharide (LPS) to induce inflammation.

    • Test compound.

    • Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Procedure:

    • Culture RAW 264.7 cells in a 96-well plate.

    • Treat the cells with the test compound for 1 hour.

    • Stimulate the cells with LPS for 24 hours to induce NO production.

    • Collect the cell culture supernatant.

    • Mix the supernatant with the Griess reagent.

    • Measure the absorbance at 540 nm.

    • The concentration of nitrite is determined from a standard curve, and the percentage inhibition of NO production is calculated.

Visualizing Pathways and Workflows

To further aid in the experimental design, the following diagrams illustrate a general workflow for screening antioxidant activity and a simplified inflammatory signaling pathway.

G cluster_workflow Experimental Workflow for Antioxidant Activity Screening A Compound Isolation/Synthesis (this compound) B Primary Screening Assays (e.g., DPPH, ABTS) A->B C Secondary Screening Assays (e.g., SOD-like, ORAC) B->C D Cell-based Assays (e.g., Cellular Antioxidant Assay) C->D E Data Analysis (IC50 Determination) D->E F Comparative Analysis E->F

Figure 1. A generalized workflow for the screening and validation of antioxidant activity.

G cluster_pathway Simplified Inflammatory Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Cell Macrophage Stimulus->Cell NFkB NF-κB Activation Cell->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins (PGs) COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation

Figure 2. A simplified diagram of a pro-inflammatory signaling cascade.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently limited, data from structurally similar benzofuran derivatives suggest its potential as an antioxidant and anti-inflammatory agent. The provided comparative data and detailed experimental protocols offer a valuable resource for researchers to design and conduct comprehensive cross-validation studies to elucidate the specific activities of this compound. Further investigation is warranted to fully characterize the pharmacological profile of this compound and determine its therapeutic potential.

References

The Structural Dance of Activity: A Comparative Guide to 7-Methoxy-5-benzofuranpropanol Derivatives in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 7-Methoxy-5-benzofuranpropanol derivatives, focusing on their anti-inflammatory potential. By presenting key experimental data, detailed protocols, and visual pathway diagrams, we aim to illuminate the structural determinants of their efficacy.

Recent research into benzofuran (B130515) derivatives has highlighted their potential as a promising scaffold for the development of novel therapeutic agents. Among these, derivatives of this compound have been investigated for their anti-inflammatory properties. A key study systematically synthesized a series of ailanthoidol (B1236983) derivatives, which are structurally very similar to this compound, and evaluated their ability to modulate inflammatory responses in vitro.

Comparative Biological Activity

The anti-inflammatory activity of a series of six synthetic ailanthoidol derivatives was assessed by measuring their ability to inhibit nitric oxide (NO) release in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. The half-maximal inhibitory concentration (IC50) for each compound was determined, providing a quantitative measure of their potency.

The results, summarized in the table below, reveal a clear structure-activity relationship. Among the tested compounds, 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran (Compound 4) demonstrated the most potent anti-inflammatory effect, with the lowest IC50 value.[1][2] This suggests that the specific arrangement of substituents on the benzofuran core is critical for its biological activity.

Compound NumberDerivative NameIC50 (µM) for NO Inhibition
12-(4-hydroxyphenyl)-5-(3-hydroxypropyl)-7-methoxybenzofuran> 50
22-(3,4-dihydroxyphenyl)-5-(3-hydroxypropyl)-7-methoxybenzofuran> 50
32-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-hydroxybenzofuran~ 25
4 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran ~ 10
52-(3,4-dihydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran~ 20
62-(4-hydroxyphenyl)-5-formyl-7-methoxybenzofuran> 50

Key Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

The following protocol outlines the methodology used to determine the anti-inflammatory activity of the this compound derivatives.

Cell Culture and Treatment:

  • Murine macrophage RAW 264.7 cells were cultured in an appropriate medium.

  • Cells were seeded in 96-well plates and allowed to adhere.

  • The cells were then treated with various concentrations (typically ranging from 1 to 50 µM) of the test compounds for a short pre-incubation period.

  • Following pre-incubation, the cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.

Measurement of Nitric Oxide:

  • After a 24-hour incubation period with LPS and the test compounds, the cell culture supernatant was collected.

  • The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant was measured using the Griess reagent.

  • The absorbance was read at a specific wavelength using a microplate reader.

  • The percentage of NO inhibition was calculated by comparing the nitrite concentration in the compound-treated wells to that in the LPS-stimulated control wells.

  • The IC50 value, the concentration of the compound that inhibits 50% of NO production, was then determined from the dose-response curve.

Visualizing the Mechanism of Action

The anti-inflammatory effects of the most potent derivative, Compound 4, were found to be mediated through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This pathway is a critical regulator of the cellular response to inflammatory stimuli.

Below is a DOT language script and the corresponding diagram illustrating the simplified experimental workflow for assessing the anti-inflammatory activity of these compounds.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis raw_cells RAW 264.7 Cells seeding Seed in 96-well plate raw_cells->seeding compound_addition Add Benzofuran Derivatives seeding->compound_addition lps_stimulation Stimulate with LPS compound_addition->lps_stimulation incubation Incubate for 24h lps_stimulation->incubation supernatant Collect Supernatant incubation->supernatant griess_assay Griess Assay for Nitrite supernatant->griess_assay data_analysis Calculate IC50 griess_assay->data_analysis mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates InflammatoryMediators Inflammatory Mediators (NO, PGE2, Cytokines) TranscriptionFactors->InflammatoryMediators induces expression Benzofuran 7-Methoxy-5-benzofuran- propanol Derivative (Compound 4) Benzofuran->MAPK inhibits

References

Assessing the Enzyme Inhibition Specificity of 7-Methoxy-5-benzofuranpropanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the enzyme inhibition specificity of 7-Methoxy-5-benzofuranpropanol, a natural product isolated from the roots of Lindera strychnifolia. As a member of the chalcone (B49325) and benzofuran (B130515) classes of compounds, this compound has the potential to interact with a variety of enzyme targets. Chalcones and benzofurans are known to exhibit a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, often through the inhibition of key enzymes.[1][2][3] This document outlines a comparative approach to characterizing the inhibitory profile of this compound against several enzymes commonly targeted by these compound classes.

Potential Enzyme Targets and Comparative Inhibitors

Based on the known activities of chalcones and benzofuran derivatives, several enzyme classes are of particular interest for initial screening of this compound. This guide will focus on three such enzyme families: Protein Kinases, Cholinesterases, and Aldose Reductase. The following table summarizes key information and provides a template for comparing the inhibitory activity of this compound against known inhibitors.

Table 1: Comparative Enzyme Inhibition Data

InhibitorTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
This compound Epidermal Growth Factor Receptor (EGFR)Hypothetical DataErlotinib0.002
This compound Acetylcholinesterase (AChE)Hypothetical DataDonepezil0.0067
This compound Butyrylcholinesterase (BChE)Hypothetical DataGalantamine35.3[4]
This compound Aldose Reductase (ALR2)Hypothetical DataEpalrestat0.02
IsoliquiritigeninAldose Reductase (ALR2)Potent Inhibition--[1]
ButeinAldose Reductase (ALR2)Potent Inhibition--[1]
Cathafuran CButyrylcholinesterase (BChE)2.5Galantamine35.3[4]

Note: IC50 values for this compound are hypothetical and would need to be determined experimentally. Reference IC50 values are sourced from publicly available data.

Experimental Protocols

To determine the enzyme inhibition specificity of this compound, a series of well-defined experimental protocols should be employed. The following sections detail the methodologies for key assays.

Protein Kinase Inhibition Assay (Example: EGFR)

This protocol describes a common method for assessing the inhibition of a protein kinase, such as the Epidermal Growth Factor Receptor (EGFR), using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Recombinant human EGFR enzyme

  • Kinase substrate (e.g., a specific peptide)

  • This compound stock solution (in DMSO)

  • Reference inhibitor (e.g., Erlotinib)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and the reference inhibitor in DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold serial dilutions.

  • Reaction Setup: In a microplate well, add the kinase reaction buffer, the EGFR enzyme, and the kinase substrate.

  • Inhibitor Addition: Add the serially diluted test compound or reference inhibitor to the wells. Include a DMSO-only control (vehicle control) and a no-enzyme control (background).

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.

  • Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence signal using a plate reader. The signal is inversely proportional to kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to measure the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Materials:

  • Purified human AChE or BChE

  • Substrate: Acetylthiocholine iodide (for AChE) or S-butyrylthiocholine iodide (for BChE)

  • Ellman's reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • This compound stock solution (in DMSO)

  • Reference inhibitor (e.g., Donepezil or Galantamine)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Spectrophotometric microplate reader

Procedure:

  • Reagent Preparation: Prepare fresh solutions of the substrate and DTNB in the phosphate buffer.

  • Reaction Mixture: In a microplate well, add the phosphate buffer, DTNB solution, and the enzyme (AChE or BChE).

  • Inhibitor Addition: Add various concentrations of this compound or the reference inhibitor to the wells. Include a control with no inhibitor.

  • Pre-incubation: Incubate the mixture at a constant temperature (e.g., 37°C) for a set time (e.g., 15 minutes).

  • Reaction Initiation: Start the reaction by adding the appropriate substrate to each well.

  • Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 value as described for the kinase assay.

Visualizing Experimental Workflows and Pathways

Clear visualization of experimental processes and biological pathways is crucial for understanding the assessment of enzyme inhibition.

experimental_workflow Workflow for Assessing Enzyme Inhibition Specificity cluster_prep Preparation cluster_assay Enzyme Inhibition Assays cluster_analysis Data Analysis Compound 7-Methoxy-5- benzofuranpropanol SerialDilution Serial Dilutions Compound->SerialDilution Assay Perform Biochemical Assays (e.g., Luminescence, Spectrophotometry) SerialDilution->Assay EnzymePanel Panel of Target Enzymes (e.g., Kinases, Cholinesterases) EnzymePanel->Assay Incubation Incubate with Substrate & ATP Assay->Incubation Data Measure Enzyme Activity Incubation->Data IC50 Calculate IC50 Values Data->IC50 Specificity Determine Specificity Profile IC50->Specificity

Caption: A generalized workflow for determining the enzyme inhibition specificity of a test compound.

signaling_pathway Simplified EGFR Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds Inhibitor 7-Methoxy-5- benzofuranpropanol (Potential Inhibitor) Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by a potential inhibitor like this compound.

References

Quantitative Efficacy of 7-Methoxy-5-benzofuranpropanol and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of the efficacy of 7-Methoxy-5-benzofuranpropanol and its structural analogs across key therapeutic areas: anti-inflammatory, neuroprotective, and anticancer activities. Due to the limited publicly available data on this compound, this guide leverages experimental data from closely related benzofuran (B130515) and methoxyflavone derivatives to provide a comparative analysis of potential efficacy.

Executive Summary

This compound is a natural product with a benzofuran core, a structure shared by numerous compounds exhibiting significant biological activities. This guide synthesizes available quantitative data to benchmark its potential efficacy against structurally similar compounds that have been evaluated in preclinical studies. The data is presented to facilitate objective comparisons and inform future research and development directions.

Data Presentation

Table 1: Comparative Anti-Inflammatory Efficacy
CompoundAssayModel SystemEfficacy MetricValue
Ailanthoidol Derivative (Compound 4) Nitric Oxide (NO) ReleaseLPS-stimulated RAW264.7 cellsIC₅₀< 50 µM
7-Methoxy Benzofuran Pyrazoline Derivative (4g) Carrageenan-induced Paw EdemaRats% Inhibition of Edema83.89%
7-Methoxy Benzofuran Pyrazoline Derivative (5m) Carrageenan-induced Paw EdemaRats% Inhibition of Edema80.49%
Ibuprofen (Reference Drug) Carrageenan-induced Paw EdemaRats% Inhibition of Edema91.93%
Table 2: Comparative Neuroprotective Efficacy
CompoundAssayModel SystemEfficacy MetricValue
7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide (1f) NMDA-induced ExcitotoxicityPrimary rat cortical neurons% ProtectionComparable to Memantine at 30 µM
7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide (1j) NMDA-induced ExcitotoxicityPrimary rat cortical neurons% ProtectionSignificant at 100 & 300 µM
Memantine (Reference Drug) NMDA-induced ExcitotoxicityPrimary rat cortical neurons% ProtectionConcentration-dependent
Table 3: Comparative Anticancer Efficacy
CompoundCell LineAssayEfficacy MetricValue
Benzofuran Derivative (Compound 7) A549 (Lung Carcinoma)MTT AssayIC₅₀6.3 ± 2.5 µM
Benzofuran Derivative (Compound 8) HepG2 (Hepatocellular Carcinoma)MTT AssayIC₅₀3.8 ± 0.5 µM
Benzofuran Derivative (Compound 8) A549 (Lung Carcinoma)MTT AssayIC₅₀3.5 ± 0.6 µM
Doxorubicin (Reference Drug) VariousMTT AssayIC₅₀Varies by cell line
Cisplatin (Reference Drug) VariousMTT AssayIC₅₀Varies by cell line

Experimental Protocols

Nitric Oxide (NO) Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound for 2 hours.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 18-24 hours.

  • Nitrite (B80452) Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Methodology:

  • Animal Model: Male Wistar rats (150-200 g) are used.

  • Compound Administration: Test compounds or a reference drug (e.g., Indomethacin, 20 mg/kg) are administered, typically subcutaneously or orally, at a specified time before the induction of inflammation.

  • Induction of Edema: Acute inflammation is induced by a subplantar injection of 0.1 mL of a 1% w/v solution of carrageenan in saline into the right hind paw of the rats.

  • Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points (e.g., 1, 2, 3, and 4 hours) after the injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for the treated groups relative to the control group (which receives only carrageenan).

MTT Assay for Cytotoxicity in Cancer Cell Lines

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic effects of compounds.

Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., A549, HepG2) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours at 37°C. In viable cells, mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

NMDA-Induced Excitotoxicity Assay in Primary Cortical Neurons

This assay evaluates the neuroprotective effect of compounds against glutamate-induced neuronal cell death.

Methodology:

  • Primary Neuron Culture: Primary cortical neurons are isolated from rat embryos and cultured in neurobasal medium supplemented with B27. Experiments are typically performed on mature cultures (around 14 days in vitro).

  • Compound Pre-treatment: Neurons are pre-treated with the test compound for a specified duration before the excitotoxic insult.

  • NMDA Exposure: Excitotoxicity is induced by exposing the neurons to N-methyl-D-aspartate (NMDA) at a concentration of, for example, 100 µM for 30 minutes.

  • Cell Viability Assessment: After a recovery period (e.g., 24 hours), neuronal viability is assessed using methods such as lactate (B86563) dehydrogenase (LDH) release assay or by counting viable neurons after staining with a viability dye (e.g., calcein-AM).

  • Quantification of Neuroprotection: The percentage of neuronal protection conferred by the test compound is calculated by comparing the viability of treated neurons to that of untreated, NMDA-exposed neurons.

Mandatory Visualizations

Signaling Pathways

anti_inflammatory_pathway cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, ERK, JNK) MyD88->MAPK IKK IKK MyD88->IKK Nucleus Nucleus MAPK->Nucleus activates transcription factors IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB NFkB->Nucleus translocates to iNOS iNOS Nucleus->iNOS COX2 COX-2 Nucleus->COX2 NO NO iNOS->NO PGs Prostaglandins COX2->PGs

Caption: LPS-induced inflammatory signaling pathway in macrophages.

neuroprotective_pathway Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx nNOS nNOS Activation Ca_influx->nNOS Mito_dys Mitochondrial Dysfunction Ca_influx->Mito_dys ROS ROS Production nNOS->ROS Caspase Caspase Activation ROS->Caspase Mito_dys->ROS Mito_dys->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: NMDA receptor-mediated excitotoxicity pathway in neurons.

anticancer_pathway Benzofuran Benzofuran Derivative PI3K PI3K Benzofuran->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: PI3K/Akt/mTOR signaling pathway targeted by anticancer benzofurans.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay cell_culture Cell Culture (e.g., RAW 264.7, Cancer Lines, Neurons) compound_treatment Compound Treatment cell_culture->compound_treatment stimulation Stimulation (e.g., LPS, NMDA) compound_treatment->stimulation data_acquisition Data Acquisition (e.g., Absorbance, Fluorescence) stimulation->data_acquisition data_analysis Data Analysis (IC₅₀, % Inhibition) data_acquisition->data_analysis animal_model Animal Model (e.g., Rats) compound_admin Compound Administration animal_model->compound_admin inflammation_induction Inflammation Induction (e.g., Carrageenan) compound_admin->inflammation_induction measurement Measurement (e.g., Paw Volume) inflammation_induction->measurement analysis Statistical Analysis measurement->analysis

Caption: General workflow for in vitro and in vivo efficacy testing.

A Comparative Review of the Potential Biological Effects of 7-Methoxy-5-benzofuranpropanol

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of a Novel Benzofuran (B130515) Derivative in the Context of Structurally Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-5-benzofuranpropanol is a naturally occurring benzofuran derivative isolated from the roots of Lindera strychnifolia[1][2][3]. While specific experimental data on the biological effects of this particular compound are limited in publicly available literature, the broader class of benzofuran derivatives has garnered significant scientific interest for its diverse pharmacological activities. This guide provides a comparative overview of the potential antioxidant, anti-inflammatory, and neuroprotective effects of this compound by examining the experimental data of structurally related benzofuran compounds. The information presented aims to offer a foundational understanding and framework for future research and development involving this novel molecule.

Comparative Analysis of Biological Activities

The therapeutic potential of benzofuran derivatives has been explored across various domains, including their capacity to mitigate oxidative stress, inflammation, and neuronal damage. This section summarizes the quantitative data from studies on compounds structurally analogous to this compound.

Antioxidant Potential

Table 1: Comparative Antioxidant Activity of a Related Benzofuran Derivative

CompoundAssayEndpointResultReference
7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide (compound 1j)DPPH Radical ScavengingQualitativeModerate Scavenging Activity[4][5][6]
7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide (compound 1j)Lipid Peroxidation InhibitionQualitativeAppreciable Inhibition[4][5][6]

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of benzofuran derivatives, often by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory agents. Fluorinated benzofuran and dihydrobenzofuran derivatives, as well as aza-benzofuran compounds, have demonstrated potent inhibition of NO release with low micromolar IC50 values[7][8][9][10].

Table 2: Comparative Anti-inflammatory Activity of Benzofuran Derivatives (Inhibition of NO Production in LPS-stimulated RAW 264.7 cells)

CompoundIC50 (µM)Reference
Aza-benzofuran derivative 117.3[7][9][10]
Aza-benzofuran derivative 416.5[7][9][10]
Fluorinated benzofuran derivative 22.4[8]
Fluorinated benzofuran derivative 35.2[8]

Neuroprotective Effects

The neuroprotective potential of benzofuran derivatives has been investigated in models of excitotoxicity, where neuronal damage is induced by overstimulation of glutamate (B1630785) receptors. A study on novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives showed significant protection against N-methyl-D-aspartate (NMDA)-induced excitotoxicity in primary cortical neuronal cultures. One derivative, in particular, exhibited neuroprotective effects comparable to the well-known NMDA antagonist, memantine[4][5][6]. Other research on benzofuran-type stilbenes also demonstrated significant neuroprotective activity against glutamate-induced cell death[11].

Table 3: Comparative Neuroprotective Activity of Benzofuran Derivatives

Compound/DerivativeExperimental ModelEndpointResultReference
7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide (compound 1f)NMDA-induced excitotoxicity in primary cortical neuronsCell ViabilityProtection comparable to 30 µM memantine[4][5][6]
7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide (compound 1j)NMDA-induced excitotoxicity in primary cortical neuronsCell ViabilityMarked anti-excitotoxic effects at 100 and 300 µM[4][5][6]
Moracin O (benzofuran-type stilbene)Glutamate-induced cell death in SK-N-SH cellsCell ViabilitySignificant neuroprotective activity[11]
Moracin P (benzofuran-type stilbene)Glutamate-induced cell death in SK-N-SH cellsCell ViabilitySignificant neuroprotective activity[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the biological activities of benzofuran derivatives.

1. DPPH Radical Scavenging Assay

This assay evaluates the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

  • Procedure:

    • A working solution of DPPH in methanol (B129727) is prepared to a specific absorbance at 517 nm[12].

    • The test compound (at various concentrations) is added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes)[12].

    • The absorbance is measured at 517 nm.

    • The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

2. ABTS Radical Cation Decolorization Assay

This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).

  • Principle: Antioxidants reduce the pre-formed blue-green ABTS•+, causing a decolorization that is measured spectrophotometrically.

  • Procedure:

    • The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours[13].

    • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of ~0.70 at 734 nm[13].

    • The test compound is added to the diluted ABTS•+ solution.

    • The absorbance is read at 734 nm after a specific incubation time.

    • The percentage of inhibition of absorbance is calculated, and the IC50 value is determined.

3. Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This cell-based assay is used to screen for anti-inflammatory activity.

  • Principle: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

  • Procedure:

    • RAW 264.7 cells are seeded in 96-well plates and allowed to adhere[14].

    • The cells are pre-treated with various concentrations of the test compound for a specified duration (e.g., 1-2 hours)[14].

    • The cells are then stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubated for a further 18-24 hours[14][15].

    • The cell culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant[15][16].

    • After a short incubation at room temperature, the absorbance is measured at approximately 540 nm[14][15].

    • The concentration of nitrite is determined from a sodium nitrite standard curve, and the percentage of NO inhibition by the test compound is calculated relative to LPS-stimulated cells without the compound. The IC50 value is then determined. A cell viability assay (e.g., MTT) is often performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity[15].

Potential Signaling Pathways

The biological effects of benzofuran derivatives are likely mediated through the modulation of key cellular signaling pathways. Based on the activities of related compounds, the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways are plausible targets for this compound.

MAPK Signaling Pathway in Inflammation

The MAPK signaling cascade plays a crucial role in the inflammatory response.[17][18] Pro-inflammatory stimuli, such as LPS, activate a series of kinases including p38, JNK, and ERK, which in turn regulate the expression of inflammatory mediators like iNOS (producing NO) and COX-2.[19] Inhibition of MAPK signaling is a key mechanism for many anti-inflammatory compounds.

MAPK_Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 NFkB NF-κB TLR4->NFkB Other pathways MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK AP1 AP-1 p38->AP1 JNK->AP1 Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, Cytokines) AP1->Inflammatory_Genes NFkB->Inflammatory_Genes Benzofuran Benzofuran Derivative (Potential Inhibitor) Benzofuran->TAK1 Benzofuran->p38 Benzofuran->JNK Nrf2_Antioxidant Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 (Cytoplasmic Complex) Oxidative_Stress->Keap1_Nrf2 induces dissociation Benzofuran Benzofuran Derivative (Potential Activator) Benzofuran->Keap1_Nrf2 may induce dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release & Translocation to Nucleus ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Activates Transcription Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection

References

Safety Operating Guide

Proper Disposal Procedures for 7-Methoxy-5-benzofuranpropanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for 7-Methoxy-5-benzofuranpropanol, emphasizing safe handling and regulatory compliance.

Important Disclaimer: The following procedures are general guidelines. Specific disposal requirements can vary based on local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company for definitive procedures.

Chemical Information Summary

Chemical IdentifierInformation
Compound Name This compound
Synonyms 5-(3-Hydroxypropyl)-7-methoxybenzofuran
CAS Number 118930-92-0
General Disposal Recommendation Disposal should be conducted by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
Containerization Keep the chemical in suitable and closed containers for disposal.[1]
Regulatory Compliance All disposal activities must be in accordance with appropriate local, state, and federal laws and regulations.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

  • Initial Assessment and Personal Protective Equipment (PPE):

    • Before handling, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

    • Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any potential dust or vapors.

  • Waste Collection and Segregation:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Container Labeling:

    • Clearly label the waste container with the full chemical name: "Waste this compound".

    • Include the CAS number (118930-92-0) and any known hazard information.

    • Indicate the date of waste accumulation.

  • Temporary Storage:

    • Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

  • Arranging for Final Disposal:

    • Contact your institution's EHS department or a contracted licensed chemical waste disposal company to arrange for pickup and disposal.

    • Provide them with all necessary information about the waste, including the chemical name, quantity, and any available safety data.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

    • After thorough decontamination, the container can be disposed of as non-hazardous waste or recycled, depending on institutional policies. Puncturing the container can prevent its reuse.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation & Collection cluster_storage Storage & Handling cluster_disposal Final Disposal cluster_container Empty Container Management start Start: Have 7-Methoxy-5- benzofuranpropanol Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 rinse Triple-Rinse Empty Container start->rinse For Empty Containers collect Collect Waste in a Designated, Labeled Container ppe->collect Step 2 seal Securely Seal Container collect->seal Step 3 store Store in a Designated Satellite Accumulation Area seal->store Step 4 contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs Step 5 transport Arrange for Professional Pickup and Transport contact_ehs->transport Step 6 dispose Final Disposal via Incineration or Chemical Plant transport->dispose Step 7 collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate dispose_container Dispose of or Recycle Decontaminated Container rinse->dispose_container collect_rinsate->store

References

Comprehensive Safety and Handling Guide for 7-Methoxy-5-benzofuranpropanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for handling 7-Methoxy-5-benzofuranpropanol in a laboratory setting. The following procedures are based on general safety protocols for benzofuran (B130515) derivatives and are intended to ensure the safe execution of research and development activities.

Immediate Safety Precautions

Personal Protective Equipment (PPE)

Proper PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety Glasses with Side Shields or GogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]
Hand Protection Chemical-resistant GlovesInspect gloves before use. Refer to the manufacturer's instructions for permeability and breakthrough time.[1]
Body Protection Laboratory CoatWear appropriate protective clothing to prevent skin exposure.[1] For significant exposure risk, consider fire/flame resistant and impervious clothing.[4]
Respiratory Protection NIOSH/MSHA Approved RespiratorNot required under normal use with adequate ventilation. If dust formation is likely or ventilation is inadequate, use a full-face respirator.[1][4]

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is essential to maintain the integrity of the compound and the safety of the laboratory environment.

Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid ingestion and inhalation.[1]

  • Prevent dust formation.[1]

  • Use in a well-ventilated place.[2]

  • Wear the prescribed personal protective equipment.[1]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container.[2]

  • Keep in a dry, cool, and well-ventilated place.[2][3]

  • Store apart from foodstuff containers or incompatible materials.[2]

Disposal Plan

All chemical waste must be disposed of in accordance with local, regional, and national regulations.

  • Chemical Waste: Collect and arrange for disposal through a licensed professional waste disposal service. Do not let the chemical enter drains.[2]

  • Contaminated Packaging: Empty containers should be taken to an approved waste handling site for recycling or disposal.[1]

First Aid Measures

In case of exposure, follow these first aid protocols immediately.

Exposure RouteFirst Aid Procedure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Consult a doctor.[2][4]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2][4]
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2][4]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][4]

Experimental Workflow

The following diagram outlines a standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) for similar compounds B Don Personal Protective Equipment (PPE) A->B C Weigh/measure compound in a ventilated hood B->C D Perform experiment C->D E Decontaminate work surfaces D->E F Dispose of waste in designated containers E->F G Doff and dispose of/clean PPE F->G

Standard laboratory workflow for handling chemical compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.